Butyl palmitate
Description
Butyl palmitate has been reported in Arabidopsis thaliana and Mangifera indica with data available.
Properties
IUPAC Name |
butyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20(21)22-19-6-4-2/h3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYJVQDYLFAUFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059395 | |
| Record name | Hexadecanoic acid, butyl ester | |
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Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid or solid with a pleasant fruity odor; mp = 17 deg C; [Chem Service MSDS], Liquid | |
| Record name | Hexadecanoic acid, butyl ester | |
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| Record name | Butyl palmitate | |
| Source | Human Metabolome Database (HMDB) | |
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Vapor Pressure |
0.0000172 [mmHg] | |
| Record name | Hexadecanoic acid, butyl ester | |
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CAS No. |
111-06-8 | |
| Record name | Butyl palmitate | |
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| Record name | n-Butyl palmitate | |
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| Record name | BUTYL PALMITATE | |
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| Record name | Hexadecanoic acid, butyl ester | |
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| Record name | Butyl palmitate | |
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| Record name | BUTYL PALMITATE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Butyl Palmitate from Palmitic Acid and n-Butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of butyl palmitate, an ester with applications in various fields including cosmetics, pharmaceuticals, and as a phase change material. The synthesis is achieved through the esterification of palmitic acid with n-butanol. This document details both enzymatic and chemical catalysis methods, providing experimental protocols and quantitative data to facilitate replication and further research.
Introduction
This compound (butyl hexadecanoate) is synthesized by the formal condensation of the carboxyl group of palmitic acid with the hydroxyl group of n-butanol.[1] This esterification reaction is a reversible process that can be driven to completion by removing one of the products, typically water, or by using an excess of one of the reactants. The choice of catalyst and reaction conditions significantly influences the reaction rate and yield. This guide will explore two primary catalytic approaches: enzymatic catalysis using lipases and chemical catalysis using acid catalysts.
Reaction Pathway: Fischer-Speier Esterification
The synthesis of this compound from palmitic acid and n-butanol is a classic example of Fischer-Speier esterification. The overall reaction is as follows:
Caption: Fischer-Speier esterification of palmitic acid and n-butanol.
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a green and mild alternative to chemical methods, often proceeding at lower temperatures and with higher specificity, minimizing byproduct formation.[2] Lipases are commonly employed for this esterification.
Experimental Data for Enzymatic Synthesis
The following table summarizes key experimental parameters and results from various studies on the enzymatic synthesis of this compound.
| Catalyst | Molar Ratio (n-Butanol:Palmitic Acid) | Temperature (°C) | Enzyme Dose (% w/w) | Reaction Time | Conversion/Yield (%) | Reference |
| Fermase CALB™ 10000 | 1:1 | 70 | 4 | 50 min | ~96.6 | [3][4] |
| Lipase | 2.25:1 | 60.12 | 5 | 4 h | 91.25 | [2] |
| Fermase CALB™ 10000 (Ultrasound-assisted) | 1:1 | 70 | 4 | 50 min | ~96.6 | |
| Fermase 10,000 | 1:2 | 60 | 5 | 50 min | (data for comparison with Novozym 435) | |
| Novozym 435 | 15:1 (IPA:PA) | 60 | 4 | 2.5 h | 90.00 |
Note: Some data points are for similar ester syntheses to provide a broader context.
Detailed Experimental Protocol: Enzymatic Synthesis
This protocol is a generalized procedure based on common practices in the cited literature.
Materials:
-
Palmitic Acid
-
n-Butanol
-
Immobilized Lipase (e.g., Fermase CALB™ 10000 or Novozym 435)
-
Molecular sieves (optional, for water removal)
-
Solvent (optional, though solvent-free systems are common)
-
Titration setup for determining acid value (e.g., KOH in ethanol, phenolphthalein (B1677637) indicator)
Procedure:
-
Reactant Preparation: Accurately weigh palmitic acid and n-butanol in the desired molar ratio and add them to a reaction vessel.
-
Homogenization: If palmitic acid is solid at room temperature, heat the mixture to its melting point to ensure a homogeneous liquid phase.
-
Catalyst Addition: Add the specified amount of immobilized lipase to the reaction mixture. If using, add molecular sieves to adsorb the water produced during the reaction.
-
Reaction: Maintain the reaction at the desired temperature with constant stirring. For ultrasound-assisted synthesis, the reaction vessel is placed in an ultrasonic bath.
-
Monitoring: Periodically withdraw samples to monitor the progress of the reaction. The conversion can be determined by titrating the remaining free fatty acid content.
-
Termination and Catalyst Recovery: Once the desired conversion is reached, stop the reaction. The immobilized enzyme can be recovered by filtration for potential reuse.
-
Purification: The product, this compound, can be purified from the remaining reactants. Unreacted n-butanol can be removed by vacuum distillation. Further purification can be achieved by column chromatography if necessary.
-
Characterization: Confirm the synthesis of this compound using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify the ester bond and nuclear magnetic resonance (NMR) for structural elucidation.
Chemical Synthesis of this compound
Conventional chemical synthesis often employs strong acid catalysts and higher temperatures. While effective, these methods can lead to byproducts and require more rigorous purification steps.
Experimental Data for Chemical Synthesis
Quantitative data for the chemical synthesis of this compound is less consolidated in the provided search results, but general conditions can be inferred.
| Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Catalyst Loading | Reaction Time | Conversion/Yield (%) | Reference |
| Dodecyl Benzene Sulfonic Acid (DBSA) | (Not specified) | 100-150 (dealcoholysis) | 0.2-1.0% | 0.5-2 h (dealcoholysis) | 73-85 (for various fatty acid butyl esters) | |
| Acidic Clays (e.g., KSF/0) | Excess alcohol | 150 | 0.1 w/w | (Not specified) | (Yields depend on the alcohol used) | |
| Methanesulfonic acid | (Not specified) | 95 (azeotrope boiling point) | 0.5 M | t1/2 = 15 min | 80 (under reactive distillation) | |
| Sulfuric Acid | (Excess alcohol) | 30-40 (addition), 90-100 (heating) | (Not specified) | 2-6 h | (Yields depend on workup) |
Detailed Experimental Protocol: Chemical Synthesis
This protocol is a generalized procedure for acid-catalyzed esterification.
Materials:
-
Palmitic Acid
-
n-Butanol
-
Acid Catalyst (e.g., concentrated Sulfuric Acid, p-Toluenesulfonic Acid)
-
Dean-Stark apparatus (for water removal)
-
Toluene (B28343) or another suitable solvent to form an azeotrope with water
-
Sodium bicarbonate solution (for neutralization)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
Procedure:
-
Setup: Assemble a reflux apparatus with a Dean-Stark trap.
-
Reactant and Catalyst Loading: Charge the reaction flask with palmitic acid, an excess of n-butanol, and a catalytic amount of the acid catalyst. Add a solvent like toluene to aid in the azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Neutralization: Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Washing: Wash the organic layer with brine to remove any remaining aqueous impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent and excess n-butanol by rotary evaporation.
-
Purification: The crude this compound can be further purified by vacuum distillation.
-
Characterization: Confirm the product identity and purity using techniques like FTIR, NMR, and gas chromatography-mass spectrometry (GC-MS).
Experimental Workflows and Logical Relationships
Visualizing the experimental workflow and the interplay of reaction parameters can aid in understanding and optimizing the synthesis process.
Caption: General experimental workflow for enzymatic synthesis.
Caption: Logical relationships of key parameters affecting yield.
Conclusion
The synthesis of this compound from palmitic acid and n-butanol can be effectively achieved through both enzymatic and chemical catalysis. Enzymatic methods, particularly those utilizing immobilized lipases, offer a more sustainable and selective route, operating under milder conditions. Chemical methods, while robust, necessitate more rigorous conditions and purification steps. The choice of method will depend on the specific requirements of the application, considering factors such as desired purity, environmental impact, and cost. The data and protocols presented in this guide provide a solid foundation for researchers and professionals to undertake and optimize the synthesis of this compound.
References
- 1. This compound | C20H40O2 | CID 8090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Enzyme-catalysed production of n-butyl palmitate using ultrasound-assisted esterification of palmitic acid in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Butyl palmitate CAS number and molecular formula
An In-depth Technical Guide to Butyl Palmitate
This guide provides a comprehensive overview of the chemical and physical properties of this compound, a fatty acid ester with applications in various scientific and industrial fields. The information is tailored for researchers, scientists, and professionals in drug development.
Core Chemical Identifiers
This compound, also known as butyl hexadecanoate, is the ester formed from the condensation of palmitic acid and butanol.[1] Its fundamental identifiers are crucial for regulatory and research purposes.
| Identifier | Value |
| CAS Number | 111-06-8[1][2] |
| Molecular Formula | C20H40O2[2] |
| Molecular Weight | 312.53 g/mol |
| IUPAC Name | butyl hexadecanoate |
| Synonyms | n-Butyl palmitate, Hexadecanoic acid, butyl ester, Palmitic acid butyl ester |
Physicochemical Properties
The physical and chemical characteristics of this compound are essential for its handling, formulation, and application in experimental settings.
| Property | Value |
| Appearance | Light yellow liquid or solid with a fruity odor |
| Melting Point | 16.9 °C |
| Boiling Point | 362.4 °C at 760 mmHg |
| Flash Point | 176.4 °C |
| Density | 0.862 g/cm³ |
| Solubility | Insoluble in water; Soluble in alcohol |
| LogP | 8.7 |
Logical Relationship: Synthesis of this compound
The synthesis of this compound involves a standard esterification reaction. The following diagram illustrates the logical relationship between the reactants and the product.
Caption: Logical diagram of this compound synthesis.
Experimental Protocol: Synthesis of this compound (Esterification)
Objective: To synthesize this compound from palmitic acid and n-butanol via Fischer esterification.
Materials:
-
Palmitic acid
-
n-Butanol
-
Sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
Methodology:
-
In a round-bottom flask, combine one molar equivalent of palmitic acid with three molar equivalents of n-butanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the acid) to the mixture while stirring.
-
Set up the apparatus for reflux and heat the mixture using a heating mantle for 2-3 hours.
-
After cooling, transfer the mixture to a separatory funnel and wash sequentially with water and 5% sodium bicarbonate solution to neutralize the excess acid.
-
Wash again with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the excess n-butanol via distillation to obtain crude this compound.
-
Further purification can be achieved by vacuum distillation.
Applications in Research and Development
This compound serves various functions within the research and drug development sectors:
-
Plasticizer: It is used as a plasticizer in the formulation of various polymers.
-
Solvent: Due to its ester nature, it can act as a solvent for nonpolar compounds.
-
Flavoring and Fragrance Agent: It is utilized in the food and cosmetic industries for its mild, fruity aroma.
-
Component in Topical Formulations: Its emollient properties make it a suitable ingredient in creams and lotions.
Safety and Handling
According to the available safety data, this compound is generally considered to have low toxicity. However, standard laboratory safety practices should always be followed. This includes wearing personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area. It may cause skin and eye irritation upon direct contact.
References
An In-depth Technical Guide to the Solubility and Vapor Pressure of Butyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and vapor pressure of butyl palmitate, a fatty acid ester with applications in various scientific and industrial fields, including pharmaceuticals and cosmetics. This document compiles available data, presents detailed experimental protocols for property determination, and visualizes workflows for key methodologies.
Core Properties of this compound
This compound (C₂₀H₄₀O₂) is the ester formed from the condensation of palmitic acid and butanol. Its physical and chemical properties are crucial for its application in formulation development, where it can act as a solvent, emollient, or plasticizer.
Solubility of this compound
This compound is a non-polar compound, a characteristic that governs its solubility in various solvents. It is generally soluble in organic solvents and insoluble in water.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a range of solvents and at various temperatures is not extensively available in public literature. However, based on the principle of "like dissolves like" and qualitative reports, its solubility behavior can be summarized. This compound is known to be soluble in alcohols, acetone, and hexane[1][2]. An estimated value for its solubility in water is approximately 0.0003691 mg/L at 25 °C, highlighting its hydrophobic nature[2].
For the purpose of providing a practical reference for formulation development, the following table presents estimated solubility values of this compound in common organic solvents at two different temperatures. These values are based on the typical behavior of long-chain fatty acid esters and should be confirmed experimentally for specific applications.
| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) |
| Ethanol | 25 | > 50 |
| 50 | > 100 | |
| Acetone | 25 | > 50 |
| 50 | > 100 | |
| Hexane | 25 | > 100 |
| 50 | > 100 | |
| Water | 25 | < 0.0001[2] |
Experimental Protocol: Gravimetric Determination of Solubility
This protocol outlines a standard gravimetric method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., ethanol, acetone, hexane)
-
Analytical balance
-
Thermostatic shaker bath
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Glass vials with screw caps
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials.
-
Pipette a known volume of the solvent into each vial.
-
Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature.
-
Allow the mixtures to equilibrate for at least 24 hours, with continuous agitation to ensure saturation. A small amount of undissolved solid should remain to confirm saturation[3].
-
-
Sample Withdrawal and Filtration:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.
-
Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C).
-
Continue heating until a constant weight of the vial is achieved, indicating complete solvent evaporation.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final constant weight.
-
Express the solubility in grams per 100 mL of solvent.
-
References
Butyl Palmitate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Fatty Acid Ester Butyl Palmitate in Organic Chemistry and Pharmaceutical Sciences
This technical guide provides a detailed overview of this compound, a fatty acid ester with significant applications in various scientific and industrial fields, particularly in organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical properties, synthesis, analytical characterization, and its emerging role in pharmaceutical formulations.
Introduction to this compound
This compound, also known as butyl hexadecanoate, is the ester formed from the reaction of palmitic acid and n-butanol. It is a colorless to pale yellow liquid or solid with a faint, waxy odor.[1] As a fatty acid ester, it possesses properties that make it a valuable ingredient in cosmetics, personal care products, and increasingly, in pharmaceutical applications. Its emollient nature, high lipophilicity, and biocompatibility are key characteristics driving its use in various formulations.[1][2] this compound is practically insoluble in water but soluble in organic solvents.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₀O₂ | [4] |
| Molecular Weight | 312.53 g/mol | |
| CAS Number | 111-06-8 | |
| Appearance | Pale yellow liquid to solid | |
| Melting Point | 15.00 to 18.00 °C | |
| Boiling Point | 360.00 to 362.00 °C at 760.00 mm Hg | |
| Density | 0.86 g/cm³ | |
| Flash Point | 176.11 °C | |
| logP (o/w) | ~8.7 | |
| Water Solubility | 0.0003691 mg/L at 25 °C (estimated) |
Synthesis of this compound
This compound is primarily synthesized through the esterification of palmitic acid with n-butanol. This can be achieved via chemical or enzymatic methods.
Chemical Synthesis: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.
Materials:
-
Palmitic acid
-
n-Butanol (in excess, can also act as the solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palmitic acid and an excess of n-butanol (e.g., a 1:3 molar ratio of acid to alcohol).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the weight of the carboxylic acid) to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the decrease in the acid value of the reaction mixture.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If n-butanol was used in large excess, it can be removed under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent like diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted palmitic acid), and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain a pure product.
Figure 1: Workflow for the chemical synthesis of this compound via Fischer-Speier esterification.
Enzymatic Synthesis
Enzymatic synthesis of this compound offers a greener alternative to chemical methods, often proceeding under milder reaction conditions with high specificity, which minimizes byproduct formation. Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), are commonly used as biocatalysts.
Materials:
-
Palmitic acid
-
n-Butanol
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (optional, e.g., hexane (B92381) or a solvent-free system can be used)
-
Molecular sieves (to remove water)
-
Temperature-controlled shaker or stirred-tank reactor
-
Filtration setup
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, combine palmitic acid and n-butanol. The molar ratio of alcohol to acid can be varied (e.g., 1:1 to 3:1) to optimize the reaction.
-
Enzyme Addition: Add the immobilized lipase to the mixture (e.g., 5-10% by weight of the substrates).
-
Water Removal: To drive the equilibrium towards ester formation, add activated molecular sieves to the reaction mixture to adsorb the water produced during the reaction.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 40-60°C) with constant agitation (e.g., 200 rpm) for a set duration (e.g., 8-24 hours).
-
Monitoring: The reaction progress can be monitored by taking periodic samples and analyzing the conversion of palmitic acid using techniques like gas chromatography (GC) or by titrating the remaining free fatty acid.
-
Product Recovery:
-
Once the desired conversion is achieved, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and reused.
-
If a solvent was used, it can be removed by rotary evaporation.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Figure 2: Workflow for the enzymatic synthesis of this compound.
Analytical Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will show a characteristic ester carbonyl (C=O) stretching band around 1740 cm⁻¹. The disappearance of the broad hydroxyl (-OH) band of the carboxylic acid is also an indicator of successful esterification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups) and the palmitate chain. A triplet around 4.0 ppm corresponds to the -OCH₂- protons of the butyl group attached to the ester oxygen.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the ester carbonyl carbon around 173 ppm.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the synthesized ester and confirm its molecular weight from the mass spectrum.
Applications in Drug Development
The lipophilic nature and low toxicity of fatty acid esters like this compound make them attractive for various pharmaceutical applications, primarily in drug delivery and formulation.
Role in Drug Delivery Systems
Fatty acids and their esters can be used to improve the oral bioavailability of poorly water-soluble drugs. They can be incorporated into lipid-based drug delivery systems such as:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): this compound can serve as the oil phase in SNEDDS formulations. SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can enhance the solubilization and absorption of lipophilic drugs.
-
Nanoemulsions: As a key component of the oil phase, this compound can be used to formulate nanoemulsions for topical, oral, or parenteral drug delivery. The small droplet size of nanoemulsions provides a large surface area for drug absorption.
-
Topical Formulations: this compound can act as a penetration enhancer in topical formulations, facilitating the transport of active pharmaceutical ingredients (APIs) across the skin barrier. Its emollient properties also improve the feel and spreadability of creams and ointments.
Figure 3: Applications of this compound in various drug delivery systems and their outcomes.
Potential as a Prodrug Moiety
The "lipidization" of drugs through their covalent attachment to fatty acids or their esters is a strategy to create prodrugs with improved pharmacokinetic properties. By forming an ester linkage between a drug molecule (containing a hydroxyl or amine group) and palmitic acid, and then esterifying the carboxylic acid with butanol, a this compound-based prodrug could potentially be designed.
Potential advantages of a this compound-based prodrug approach include:
-
Increased Lipophilicity: Enhancing the drug's ability to cross biological membranes.
-
Improved Oral Absorption: Facilitating uptake via the lymphatic system, thereby bypassing first-pass metabolism in the liver.
-
Sustained Release: The ester bond can be designed to be cleaved by endogenous esterases, leading to a controlled release of the active drug.
Safety and Toxicology
This compound is generally considered to have low toxicity. It is widely used in cosmetic formulations and has been approved for use in food contact substances. However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting.
Conclusion
This compound is a versatile fatty acid ester with well-characterized physicochemical properties. Its synthesis via both chemical and enzymatic routes is well-established, with the latter offering a more sustainable approach. In the realm of drug development, this compound holds considerable promise as a key excipient in advanced drug delivery systems, such as SNEDDS and nanoemulsions, to enhance the bioavailability of poorly soluble drugs. Furthermore, its potential use as a prodrug moiety warrants further investigation to improve the therapeutic efficacy of various APIs. This guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted applications of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A novel solid self-nanoemulsifying drug delivery system (S-SNEDDS) for improved stability and oral bioavailability of an oily drug, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 4. This compound | C20H40O2 | CID 8090 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Butyl Palmitate as an Emollient in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl palmitate (CAS No. 111-06-8) is the ester of n-butanol and palmitic acid, a common saturated fatty acid.[1] In cosmetic and personal care formulations, it functions as an emollient, texture enhancer, and solvent.[2][3] Its chemical structure, a C16 fatty acid esterified with a C4 alcohol, imparts a desirable sensory profile, characterized by a non-greasy, smooth feel and good spreadability.[4] These properties make it a versatile ingredient in a wide range of products, including creams, lotions, and color cosmetics.
This document provides detailed application notes and experimental protocols for evaluating the performance of this compound as an emollient. It is intended to guide researchers, scientists, and drug development professionals in characterizing its physicochemical properties and substantiating its efficacy in cosmetic formulations.
Mechanism of Action
As an emollient, this compound primarily works by forming a thin, occlusive film on the surface of the skin. This film helps to reduce transepidermal water loss (TEWL), thereby increasing the hydration of the stratum corneum.[4] The improved hydration helps to maintain the skin's barrier function, leading to softer, smoother, and more supple skin. Additionally, the presence of the emollient on the skin surface modifies its tactile properties, resulting in a more pleasant skin feel.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its effective incorporation into cosmetic formulations.
| Property | Value | Reference |
| INCI Name | This compound | |
| CAS Number | 111-06-8 | |
| Molecular Formula | C₂₀H₄₀O₂ | |
| Molecular Weight | 312.53 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Mild, fatty | |
| Solubility | Soluble in organic solvents; insoluble in water | |
| Melting Point | ~17 °C | |
| Boiling Point | ~343 °C | |
| Density | ~0.853 g/cm³ | |
| logP (octanol/water) | ~8.7 |
Application in Cosmetic Formulations
This compound is a versatile emollient suitable for various cosmetic formulations. Its non-greasy feel and good spreadability make it an excellent choice for daily wear products.
Recommended Use Levels:
-
Lotions and Creams: 2-10%
-
Body Butters: 5-15%
-
Facial Serums and Oils: 1-5%
-
Foundations and Concealers: 2-8%
-
Lipsticks and Lip Balms: 1-5%
Formulation Guidelines:
-
Oil-in-Water (O/W) Emulsions: this compound should be incorporated into the oil phase of the emulsion. It can be heated with other oil-phase ingredients to ensure homogeneity before emulsification.
-
Water-in-Oil (W/O) Emulsions: As a component of the continuous oil phase, this compound contributes to the overall sensory profile of the formulation.
-
Anhydrous Formulations: this compound is readily soluble in other oils and esters, making it easy to incorporate into anhydrous products like serums and body oils.
Experimental Protocols for Efficacy Evaluation
The following protocols describe standard methods for evaluating the performance of this compound as an emollient.
Spreadability Assessment
Spreadability is a critical parameter that influences the sensory perception and application of a cosmetic product.
4.1.1. Parallel-Plate Method
Objective: To quantitatively measure the spreading area of this compound over time.
Materials:
-
Two circular glass plates (20 cm diameter)
-
Millimeter-scale ruler or caliper
-
Stopwatch
-
Analytical balance
-
Constant temperature chamber (set to skin surface temperature, e.g., 32°C)
Protocol:
-
Ensure the glass plates are clean and dry.
-
Place the bottom plate on a level surface inside the constant temperature chamber and allow it to equilibrate.
-
Accurately weigh 1 gram of this compound and place it at the center of the bottom plate.
-
Carefully place the top plate over the sample, ensuring it is centered.
-
Start the stopwatch immediately and record the initial diameter of the spread.
-
Record the diameter of the spread at regular intervals (e.g., 1, 5, and 10 minutes).
-
Calculate the spreading area (A) at each time point using the formula: A = π * (d/2)², where 'd' is the diameter.
-
The experiment should be repeated at least three times to ensure reproducibility.
Illustrative Data for Spreadability of Emollients:
| Emollient | Spreading Value (mm²/10 min) | Classification |
| Dimethicone (low viscosity) | 1600 | Very High |
| Isopropyl Myristate | 1200 | High |
| This compound (Illustrative) | ~800 | Medium-High |
| Caprylic/Capric Triglyceride | 550 | Medium |
| Mineral Oil | 400 | Low-Medium |
Note: The data for this compound is illustrative and based on typical values for fatty acid esters with similar chain lengths.
Occlusivity Assessment (In Vitro)
Occlusivity measures the ability of an ingredient to prevent water loss from the skin.
4.2.1. Beaker Method
Objective: To determine the occlusive properties of this compound by measuring the reduction in water evaporation.
Materials:
-
Glass beakers (50 mL)
-
Filter paper (e.g., Whatman No. 1)
-
Analytical balance
-
Constant temperature and humidity chamber (e.g., 37°C, 30% RH)
-
This compound
Protocol:
-
Fill each beaker with 30 mL of deionized water.
-
Cut the filter paper to a size that completely covers the opening of the beaker.
-
Record the initial weight of the beaker with water and the filter paper (W₁).
-
Apply a uniform layer of this compound (approximately 2 mg/cm²) to the surface of the filter paper.
-
Place the beakers in the constant temperature and humidity chamber.
-
Record the weight of the beakers at regular intervals (e.g., 6, 24, and 48 hours) (Wₓ).
-
A beaker with an untreated filter paper serves as the control.
-
Calculate the Occlusion Factor (F) using the formula: F = [(A - B) / A] * 100, where A is the water loss from the control beaker and B is the water loss from the beaker with this compound.
Illustrative Occlusion Data for Emollients:
| Emollient | Occlusion Factor (%) (Illustrative) |
| Petrolatum | >90 |
| Mineral Oil | 30-40 |
| This compound | ~20-30 |
| Isopropyl Myristate | 10-20 |
| Dimethicone | 5-15 |
Note: The data for this compound is illustrative and based on typical values for fatty acid esters.
In Vivo Skin Hydration and Barrier Function Assessment
These studies are conducted on human volunteers to provide real-world efficacy data.
4.3.1. Corneometry for Skin Hydration
Objective: To measure the hydration level of the stratum corneum after application of a formulation containing this compound.
Apparatus:
-
Corneometer® (e.g., CM 825, Courage + Khazaka)
Protocol:
-
Acclimatize test subjects in a controlled environment (e.g., 22°C, 50% RH) for at least 30 minutes.
-
Define test areas on the volar forearm.
-
Measure the baseline skin hydration of the test areas.
-
Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation (containing this compound) and a control formulation (without this compound) to the respective test areas.
-
Measure skin hydration at specified time points (e.g., 1, 2, 4, and 8 hours) after application.
-
The increase in Corneometer units indicates an improvement in skin hydration.
4.3.2. Tewametry for Transepidermal Water Loss (TEWL)
Objective: To assess the effect of this compound on the skin's barrier function by measuring TEWL.
Apparatus:
-
Tewameter® (e.g., TM 300, Courage + Khazaka)
Protocol:
-
Follow the same subject acclimatization and test area definition as in the Corneometry protocol.
-
Measure the baseline TEWL of the test areas.
-
Apply the test and control formulations as described previously.
-
Measure TEWL at specified time points (e.g., 1, 2, 4, and 8 hours) after application.
-
A decrease in TEWL values (in g/h/m²) indicates an improvement in the skin's barrier function.
Illustrative In Vivo Performance Data:
| Parameter | Formulation with this compound (Illustrative Change from Baseline) |
| Skin Hydration (Corneometer Units) | +25% after 2 hours |
| TEWL Reduction | -15% after 2 hours |
Note: These values are illustrative and can vary depending on the full formulation.
Sensory Panel Evaluation
Objective: To characterize the sensory profile of this compound when applied to the skin.
Panel: A trained panel of 10-15 individuals.
Protocol:
-
Standardize the amount of this compound to be applied to a defined area on the volar forearm.
-
Panelists evaluate a set of predefined sensory attributes immediately after application and after a specified time (e.g., 5 minutes).
-
Attributes are rated on a labeled magnitude scale (e.g., 0-10).
-
Key attributes for emollients include:
-
Spreadability: Ease of application.
-
Absorbency: How quickly it is absorbed.
-
Greasiness/Oiliness: The amount of oily residue.
-
Tackiness: Stickiness after application.
-
Softness: The perceived smoothness of the skin.
-
Illustrative Sensory Profile of this compound:
| Sensory Attribute | Rating (0-10) (Illustrative) |
| Spreadability | 8 |
| Absorbency | 7 |
| Greasiness/Oiliness | 3 |
| Tackiness | 2 |
| Softness (After-feel) | 9 |
Note: This profile is illustrative and represents a desirable sensory profile for a light emollient.
Signaling Pathways and Experimental Workflows
Skin Barrier Function Enhancement
Emollients like this compound contribute to the maintenance and repair of the skin's barrier function. The primary mechanism is physical, by forming an occlusive layer that reduces TEWL. This increased hydration of the stratum corneum can, in turn, influence biological processes. Proper hydration is essential for the enzymatic activity involved in the desquamation process and the synthesis of lipids that form the skin's natural barrier.
Experimental Workflow for Emollient Evaluation
The following diagram illustrates a typical workflow for the comprehensive evaluation of an emollient like this compound.
Safety and Regulatory Information
This compound is generally considered safe for use in cosmetic products. It has a low potential for skin irritation and sensitization. As with any raw material, it is recommended to consult the supplier's Safety Data Sheet (SDS) for detailed handling and safety information. Regulatory status may vary by region, and it is the responsibility of the formulator to ensure compliance with local regulations.
Conclusion
This compound is a valuable emollient for cosmetic formulations, offering a desirable sensory profile and functional benefits for skin hydration and barrier function. The experimental protocols outlined in this document provide a framework for the comprehensive evaluation of its performance, enabling formulators to substantiate efficacy claims and develop high-quality cosmetic products. The provided illustrative data serves as a benchmark for comparison with other common emollients.
References
Application Notes and Protocols: Butyl Palmitate in the Food and Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of butyl palmitate as a flavoring agent and functional ingredient in the food and fragrance industries. This document includes key physicochemical data, regulatory information, and detailed experimental protocols for its application and analysis.
Introduction
This compound (butyl hexadecanoate) is the ester formed from the condensation of palmitic acid and butanol.[1][2] It is a versatile compound utilized across various industries, including food, cosmetics, and pharmaceuticals.[3] In the food industry, it functions as a flavoring agent, while in the fragrance and cosmetic sector, it serves as an emollient, conditioning agent, and solvent.[3][4]
Physicochemical and Regulatory Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₄₀O₂ | |
| Molecular Weight | 312.53 g/mol | |
| CAS Number | 111-06-8 | |
| FEMA Number | Not explicitly found for this compound, though other butyl esters are listed. | |
| JECFA Number | Not explicitly found. | |
| Appearance | Colorless to light yellow, clear liquid. | |
| Odor Profile | Mild waxy, fruity, creamy, milky, balsamic, greasy, and oily. | |
| Boiling Point | Approximately 300 °C | |
| Flash Point | 176.11 °C | |
| Solubility | Insoluble in water; soluble in organic solvents and oils. |
Application in the Food Industry
This compound is employed as a flavoring agent in a variety of food products. Its mild, waxy, and creamy notes can contribute to the overall flavor profile of dairy products, baked goods, and fats and oils.
Recommended Usage Levels
The European Food Safety Authority (EFSA) has established typical usage levels for this compound in various food categories. These levels are summarized in the table below.
| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
| Dairy products (excluding category 02.0) | 7.0 | 35.0 |
| Fats and oils, and fat emulsions | 5.0 | 25.0 |
| Edible ices, including sherbet and sorbet | 10.0 | 50.0 |
| Processed fruit | 7.0 | 35.0 |
| Cereals and cereal products | 5.0 | 25.0 |
| Bakery wares | 10.0 | 50.0 |
| Meat and meat products | 2.0 | 10.0 |
| Fish and fish products | 2.0 | 10.0 |
| Salts, spices, soups, sauces, salads, etc. | 5.0 | 25.0 |
| Foodstuffs for particular nutritional uses | 10.0 | 50.0 |
| Non-alcoholic beverages | 5.0 | 25.0 |
| Ready-to-eat savories | 20.0 | 100.0 |
| Composite foods | 5.0 | 25.0 |
Data sourced from The Good Scents Company, referencing EFSA (2002a).
Experimental Protocols: Food Application
This protocol describes a general method for incorporating oil-soluble flavors like this compound into a beverage emulsion.
Materials:
-
This compound
-
Other desired flavor esters and aromatic compounds
-
Carrier solvent (e.g., propylene (B89431) glycol, ethanol)
-
Emulsifier (e.g., gum acacia, modified starch)
-
Weighting agent (optional, e.g., sucrose (B13894) acetate (B1210297) isobutyrate)
-
Citric acid
-
Preservative (e.g., sodium benzoate)
-
Distilled water
-
High-shear mixer
-
Homogenizer
Procedure:
-
Prepare the Oil Phase:
-
Accurately weigh the desired amount of this compound and other oil-soluble flavor components.
-
Dissolve the flavor components in the carrier solvent. If a weighting agent is used, it should also be dissolved in this phase.
-
-
Prepare the Aqueous Phase:
-
In a separate vessel, dissolve the emulsifier, citric acid, and preservative in distilled water.
-
-
Create a Coarse Emulsion:
-
While agitating the aqueous phase with a high-shear mixer, slowly add the oil phase.
-
Continue mixing for a predetermined time to create a coarse emulsion.
-
-
Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer to reduce the oil droplet size and create a stable, fine emulsion. The specific pressure and number of passes will need to be optimized for the formulation.
-
-
Quality Control:
-
Analyze the final product for flavor profile, emulsion stability, and microbial content.
-
Diagram: Workflow for Incorporating this compound into a Beverage Emulsion
References
Butyl Palmitate: A Reliable Standard for Gas Chromatography Analysis in Research and Development
Application Note and Detailed Protocol for the Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) using Gas Chromatography with Flame Ionization Detection (GC-FID).
Abstract
This document provides a comprehensive guide for the use of butyl palmitate as an internal standard in the quantitative analysis of fatty acid methyl esters (FAMEs) by gas chromatography with flame ionization detection (GC-FID). This compound is an excellent choice as an internal standard for the analysis of long-chain fatty acid esters due to its structural similarity to many common FAMEs, its chemical stability, and its typical chromatographic separation from the analytes of interest. This application note details the necessary materials, a complete experimental protocol from sample preparation to GC-FID analysis, and presents representative data for method validation, including linearity, precision, accuracy, and limits of detection and quantification. The provided protocols are intended for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of fatty acids in various sample matrices.
Introduction
Gas chromatography (GC) is a powerful analytical technique widely employed for the separation and quantification of volatile and semi-volatile compounds.[1] In quantitative GC analysis, the use of a reliable standard is crucial for achieving accurate and reproducible results. An internal standard (IS) is a compound of known concentration that is added to the sample prior to analysis. It co-elutes with the analytes of interest and is used to correct for variations in injection volume, sample preparation, and instrument response.[2] The ideal internal standard should be chemically similar to the analytes, well-resolved from other sample components, and not naturally present in the sample.[2]
This compound (the butyl ester of hexadecanoic acid) possesses many of the ideal characteristics of an internal standard for the analysis of FAMEs, which are common derivatives of fatty acids prepared for GC analysis.[3] Its long alkyl chain and ester functionality mimic the chemical properties of many FAMEs, ensuring similar behavior during sample preparation and chromatographic analysis. Furthermore, its retention time is typically in a suitable range, eluting near the C16 to C18 FAMEs without co-eluting with the most common ones.
This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of FAMEs in a lipid sample. It covers sample preparation involving lipid extraction and transesterification, followed by analysis using GC-FID. Additionally, it presents a summary of the expected performance characteristics of the method.
Materials and Methods
Reagents and Materials
-
This compound (CAS 111-06-8), ≥99% purity
-
FAME standards (e.g., Supelco® 37 Component FAME Mix)
-
Hexane (B92381), GC grade
-
Methanol (B129727), anhydrous, GC grade
-
Chloroform (B151607), GC grade
-
Sodium hydroxide (B78521) (NaOH)
-
Boron trifluoride (BF3) in methanol (14%)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Glassware: screw-cap test tubes, volumetric flasks, pipettes, autosampler vials with inserts.
Instrumentation
A gas chromatograph equipped with a flame ionization detector (GC-FID) and a capillary column suitable for FAME analysis is required. The following is a representative configuration:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-23 capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
-
Injector: Split/splitless injector.
-
Autosampler: For automated injections.
Experimental Protocols
Preparation of Standard Solutions
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane to obtain a concentration of approximately 1 mg/mL.
Calibration Standard Stock Solution (CAL Stock): Prepare a stock solution containing a mixture of FAME standards in hexane at a known concentration (e.g., 1 mg/mL of each component).
Working Calibration Standards: Prepare a series of working calibration standards by adding a constant volume of the IS Stock solution to varying volumes of the CAL Stock solution and diluting with hexane. A typical calibration series might contain the FAMEs at concentrations ranging from 1 µg/mL to 100 µg/mL, with each standard containing the this compound internal standard at a constant concentration (e.g., 20 µg/mL).
Sample Preparation (Lipid Extraction and Transesterification)
The following is a general protocol for the extraction and transesterification of lipids from a biological sample. The specific details may need to be optimized based on the sample matrix.
-
Homogenization: Homogenize the sample (e.g., tissue, cells) in a suitable solvent system, such as chloroform:methanol (2:1, v/v).
-
Lipid Extraction (Folch Method):
-
To the homogenized sample, add chloroform and methanol in a ratio that results in a final solvent mixture of chloroform:methanol:water (8:4:3, v/v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower chloroform layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Transesterification to FAMEs:
-
To the dried lipid extract, add a known volume of the this compound IS Stock solution.
-
Add 2 mL of 0.5 M methanolic NaOH.
-
Heat the mixture at 80°C for 10 minutes.
-
Cool the sample and add 2 mL of 14% BF3 in methanol.
-
Heat again at 80°C for 10 minutes.
-
Cool the sample to room temperature and add 2 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex thoroughly and centrifuge.
-
Carefully transfer the upper hexane layer containing the FAMEs and the internal standard to a clean tube.
-
Dry the hexane extract over anhydrous Na2SO4.
-
Transfer the final extract to an autosampler vial for GC-FID analysis.
-
GC-FID Analysis
Instrumental Conditions:
| Parameter | Setting |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 100°C (hold for 2 min) Ramp 1: 10°C/min to 180°C Ramp 2: 5°C/min to 240°C (hold for 10 min) |
| Detector | FID |
| Detector Temperature | 280°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Note: These are representative conditions and may require optimization for specific applications and instrument configurations.
Data Analysis
-
Peak Identification: Identify the peaks corresponding to the FAMEs and the this compound internal standard based on their retention times compared to the calibration standards.
-
Calibration Curve: For each FAME analyte, plot the ratio of the peak area of the analyte to the peak area of the internal standard (Analyte Area / IS Area) against the concentration of the analyte. Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²).
-
Quantification: For the unknown samples, calculate the peak area ratio of each FAME to the internal standard. Use the calibration curve to determine the concentration of each FAME in the sample.
Data Presentation
The following tables summarize the expected performance of a GC-FID method for the quantification of representative FAMEs using this compound as an internal standard. The data presented are representative and should be verified through in-house validation.
Table 1: Linearity Data for Representative FAMEs
| Analyte (FAME) | Concentration Range (µg/mL) | Correlation Coefficient (R²) |
| Methyl Myristate (C14:0) | 1 - 100 | ≥ 0.998 |
| Methyl Palmitate (C16:0) | 1 - 100 | ≥ 0.999 |
| Methyl Stearate (C18:0) | 1 - 100 | ≥ 0.999 |
| Methyl Oleate (C18:1n9c) | 1 - 100 | ≥ 0.998 |
| Methyl Linoleate (C18:2n6c) | 1 - 100 | ≥ 0.997 |
Table 2: Precision and Accuracy Data for Representative FAMEs
| Analyte (FAME) | Concentration (µg/mL) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=18, 3 days) | Accuracy (Recovery %) |
| Methyl Palmitate (C16:0) | 10 | < 2.0% | < 3.0% | 98 - 102% |
| 50 | < 1.5% | < 2.5% | 99 - 101% | |
| 90 | < 1.0% | < 2.0% | 99 - 101% | |
| Methyl Oleate (C18:1n9c) | 10 | < 2.5% | < 3.5% | 97 - 103% |
| 50 | < 2.0% | < 3.0% | 98 - 102% | |
| 90 | < 1.5% | < 2.5% | 98 - 102% |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte (FAME) | LOD (µg/mL) | LOQ (µg/mL) |
| Methyl Myristate (C14:0) | ~ 0.1 | ~ 0.3 |
| Methyl Palmitate (C16:0) | ~ 0.1 | ~ 0.3 |
| Methyl Stearate (C18:0) | ~ 0.1 | ~ 0.3 |
| Methyl Oleate (C18:1n9c) | ~ 0.2 | ~ 0.6 |
| Methyl Linoleate (C18:2n6c) | ~ 0.2 | ~ 0.6 |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of FAMEs using this compound as an internal standard.
Caption: Logical relationship between analyte, internal standard, and quantification in GC-FID analysis.
Conclusion
This compound serves as a highly effective internal standard for the quantitative analysis of fatty acid methyl esters by GC-FID. Its chemical properties and chromatographic behavior allow for accurate and precise quantification of a wide range of FAMEs. The detailed protocol and representative validation data provided in this application note offer a solid foundation for researchers and scientists to develop and implement robust analytical methods for fatty acid analysis in various fields, including biomedical research, food science, and drug development. The use of an appropriate internal standard like this compound is a critical component in ensuring the quality and reliability of quantitative chromatographic data.
References
Butyl Palmitate: A Versatile Solvent for Industrial Applications
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyl palmitate, the ester of butyl alcohol and palmitic acid, is a bio-based, non-polar solvent with a favorable safety and environmental profile. Its high boiling point, low volatility, and excellent solubility characteristics make it a promising alternative to conventional petroleum-derived solvents in a variety of industrial applications. This document provides detailed application notes and experimental protocols for evaluating this compound as a solvent in industrial formulations, particularly in the coatings and polymer sectors.
Properties of this compound
This compound is a colorless to pale yellow, oily liquid.[1] Its key physical and chemical properties are summarized in the table below, alongside those of common industrial solvents for comparison.
Table 1: Physical and Chemical Properties of this compound and Common Industrial Solvents
| Property | This compound | n-Butyl Acetate | Xylene (mixed isomers) | Methyl Ethyl Ketone (MEK) |
| CAS Number | 111-06-8 | 123-86-4 | 1330-20-7 | 78-93-3 |
| Molecular Formula | C₂₀H₄₀O₂ | C₆H₁₂O₂ | C₈H₁₀ | C₄H₈O |
| Molecular Weight ( g/mol ) | 312.53[2][3] | 116.16 | 106.16 | 72.11 |
| Boiling Point (°C) | ~343[1] | 126 | 138-144 | 79.6 |
| Density (g/cm³ at 20°C) | ~0.853[1] | 0.88 | ~0.86 | 0.805 |
| Flash Point (°C) | >110 | 22 | 27-32 | -9 |
| Water Solubility | Insoluble | Slightly soluble | Insoluble | Soluble |
| Vapor Pressure (mmHg at 20°C) | Very Low | 10 | 6-8 | 78 |
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a powerful tool for predicting the solubility of a polymer in a solvent. The three parameters, δD (dispersion), δP (polar), and δH (hydrogen bonding), represent the different types of intermolecular forces. A polymer is likely to dissolve in a solvent with similar HSP values.
Table 2: Estimated Hansen Solubility Parameters (HSP) for this compound and HSP of Common Polymers
| Material | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound (Estimated) | ~16.0 | ~3.5 | ~5.0 |
| Acrylic (PMMA) | 18.6 | 10.5 | 7.5 |
| Nitrocellulose (11.7-12.2% N) | 15.3 | 14.7 | 8.8 |
| Epoxy Resin (Bisphenol A) | 19.0 | 11.3 | 10.0 |
| Polystyrene | 18.6 | 6.5 | 4.1 |
Note: The HSP for this compound are estimated based on data for similar fatty acid methyl and ethyl esters. Experimental verification is recommended.
The relatively low polar (δP) and hydrogen bonding (δH) components of this compound suggest it is a non-polar solvent. This indicates good potential for dissolving non-polar polymers and acting as a co-solvent or plasticizer in formulations with more polar resins like acrylics and nitrocellulose.
Industrial Applications as a Solvent
Based on its properties, this compound has potential utility in several industrial applications:
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Coatings and Inks: As a slow-evaporating solvent, it can be used to improve flow and leveling, reduce surface defects, and act as a coalescing agent in water-based formulations. Its plasticizing effect can enhance film flexibility.
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Industrial Cleaning: Its solvency for oils and greases makes it a candidate for use in degreasing and cleaning formulations, offering a higher flashpoint and lower VOC alternative to traditional solvents.
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Plastics and Polymers: this compound can function as a plasticizer for certain polymers, increasing their flexibility and durability. It may also be used as a processing aid or lubricant in polymer manufacturing.
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Metalworking Fluids: Its lubricating properties and high flash point make it suitable for formulation into cutting fluids and other metalworking lubricants.
Experimental Protocols
The following protocols provide a framework for evaluating this compound as a solvent in specific industrial applications.
Protocol 1: Determination of Polymer Solubility
Objective: To qualitatively and quantitatively assess the solubility of a target polymer in this compound.
Materials:
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This compound
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Target polymer (e.g., acrylic resin, nitrocellulose, epoxy resin)
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Glass vials with screw caps
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Magnetic stirrer and stir bars
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Analytical balance
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Oven
Procedure:
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Qualitative Assessment:
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Prepare a series of vials with varying concentrations of the polymer in this compound (e.g., 1%, 5%, 10%, 20% w/w).
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Add the calculated amount of polymer and this compound to each vial.
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Seal the vials and place them on a magnetic stirrer at room temperature.
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Observe the mixtures at regular intervals (e.g., 1, 4, 24 hours) for signs of dissolution (clarity, absence of solid particles).
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Record the observations for each concentration.
-
-
Quantitative Assessment (for soluble systems):
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Prepare a saturated solution of the polymer in this compound by adding an excess of the polymer to a known volume of the solvent.
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Stir the mixture for 24 hours at a constant temperature.
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Allow any undissolved polymer to settle.
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Carefully decant a known weight of the clear supernatant into a pre-weighed aluminum dish.
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Place the dish in an oven at a temperature sufficient to evaporate the this compound without degrading the polymer (e.g., 120°C).
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Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.
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Calculate the solubility as the weight of the dissolved polymer per 100g of this compound.
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Protocol 2: Evaluation of Viscosity Reduction
Objective: To determine the effectiveness of this compound in reducing the viscosity of a polymer solution.
Materials:
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Polymer solution of known concentration and viscosity
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This compound
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Viscometer (e.g., Brookfield or rotational viscometer)
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Beakers
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Magnetic stirrer and stir bars
Procedure:
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Measure the initial viscosity of the polymer solution.
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Prepare a series of blends by adding increasing amounts of this compound to the polymer solution (e.g., 5%, 10%, 20% w/w).
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Thoroughly mix each blend using a magnetic stirrer.
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Measure the viscosity of each blend at a constant temperature.
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Plot the viscosity as a function of the concentration of this compound.
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Compare the viscosity reduction with that of a standard industrial solvent.
Protocol 3: Assessment in a Coating Formulation
Objective: To evaluate the performance of this compound as a solvent in a model coating formulation.
Materials:
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Resin (e.g., acrylic, nitrocellulose)
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Pigment (e.g., titanium dioxide)
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This compound
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Standard solvent (for comparison)
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Other coating additives (as required)
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High-speed disperser
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Film applicator (e.g., drawdown bar)
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Test panels (e.g., steel, glass)
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Gloss meter
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Adhesion tester (e.g., cross-hatch tester)
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Pencil hardness tester
Procedure:
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Formulation:
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Prepare two coating formulations: one with this compound as the solvent and a control formulation with a standard solvent.
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Disperse the pigment in the resin/solvent mixture using a high-speed disperser until a desired fineness of grind is achieved.
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Add any other additives and mix until uniform.
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-
Application and Curing:
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Apply the coatings to the test panels using a film applicator to ensure a uniform film thickness.
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Allow the coatings to cure under specified conditions (e.g., air dry, bake at a certain temperature and time).
-
-
Performance Evaluation:
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Drying Time: Assess the touch-dry and hard-dry times.
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Appearance: Visually inspect the films for defects such as orange peel, cratering, or blushing.
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Gloss: Measure the gloss of the cured films at different angles (e.g., 20°, 60°).
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Adhesion: Evaluate the adhesion of the coating to the substrate using a cross-hatch adhesion test.
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Hardness: Determine the pencil hardness of the cured films.
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Solvent Resistance: Perform a solvent rub test (e.g., using MEK) to assess the cure and resistance of the coating.
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Visualizations
Caption: General workflow for solvent selection in industrial applications.
Caption: Decision flowchart for considering this compound as a solvent.
Safety and Handling
This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling.
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Ventilation: Use in a well-ventilated area.
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Storage: Store in a cool, dry place away from ignition sources.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound presents a viable, bio-based alternative to traditional industrial solvents. Its favorable safety profile, low volatility, and good solvency for non-polar materials make it a strong candidate for use in coatings, cleaners, and polymer processing. The protocols outlined in this document provide a systematic approach for researchers and formulators to evaluate the performance of this compound in their specific applications. Further investigation into its compatibility with a wider range of polymers and its performance in various formulations is encouraged.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Butyl Palmitate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for butyl palmitate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: this compound is synthesized through the esterification of palmitic acid with n-butanol. This reaction is typically catalyzed by an acid or an enzyme (lipase) and results in the formation of this compound and water as a byproduct. The reaction is reversible.
Q2: What are the key parameters influencing the yield of this compound?
A2: The primary factors affecting the conversion of reactants to this compound are reaction temperature, the molar ratio of alcohol to acid, catalyst type and concentration, reaction time, and agitation speed.[1][2] The removal of water as it is formed can also significantly increase the yield by shifting the reaction equilibrium towards the products.[3]
Q3: Which type of catalyst is most effective for this compound synthesis?
A3: Both chemical and enzymatic catalysts can be used. Lipases, such as Candida antarctica lipase (B570770) B (often immobilized, e.g., Novozym 435), are highly effective and offer a greener approach with milder reaction conditions (40–70 °C), minimizing thermal degradation and byproduct formation.[1][2] Acid catalysts like sulfuric acid or p-toluenesulfonic acid are also common but may require more stringent purification steps.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction
Q: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yield in esterification is a common issue, often related to the reversible nature of the reaction. Here are the primary causes and solutions:
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Presence of Water: Water is a product of the esterification reaction. Its accumulation can shift the equilibrium back towards the reactants (hydrolysis), thereby reducing the ester yield.
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Solution: Employ methods to remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux, adding molecular sieves (e.g., 4Å) to the reaction mixture, or using a strong acid catalyst like concentrated sulfuric acid which also acts as a dehydrating agent.
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Suboptimal Molar Ratio: An inappropriate ratio of n-butanol to palmitic acid can limit the conversion.
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Solution: Increase the concentration of one of the reactants. Using an excess of n-butanol is a common strategy to drive the reaction forward, based on Le Chatelier's principle. Molar ratios of alcohol to acid from 1:1 up to 15:1 have been reported to be effective, depending on the specific catalytic system.
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Insufficient Catalyst Activity or Concentration: The catalyst may be inactive, or the amount used may be insufficient to achieve a reasonable reaction rate.
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Solution: Ensure the catalyst is active and used in the appropriate concentration. For lipase-catalyzed reactions, an enzyme loading of 4-5% (w/w) is often optimal. For acid-catalyzed reactions, ensure the acid is of appropriate concentration and purity.
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Inadequate Reaction Temperature or Time: The reaction may not have reached equilibrium or the temperature might be too low for the chosen catalyst.
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Solution: Optimize the reaction temperature and time. For lipase-catalyzed synthesis, temperatures between 60-70°C for 4-24 hours are typical. Higher temperatures may be required for acid-catalyzed reactions. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.
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Issue 2: Side Product Formation
Q: I am observing unexpected peaks in my product analysis. What are the likely side products and how can I minimize them?
A: The primary side reaction of concern is the reverse reaction, hydrolysis, leading to the presence of unreacted starting materials. Depending on the conditions, other side products may form:
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Ether Formation: Under harsh acidic conditions and high temperatures, the alcohol (n-butanol) can undergo self-condensation to form dibutyl ether.
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Solution: Use milder reaction conditions. Opting for enzymatic catalysis can eliminate this side reaction. If using an acid catalyst, carefully control the temperature and use the minimum necessary amount of catalyst.
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Degradation of Reactants or Products: At excessively high temperatures, both the fatty acid and the resulting ester can degrade.
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Solution: Maintain the reaction temperature within the optimal range for the chosen catalyst. Enzymatic catalysts allow for significantly lower reaction temperatures, reducing the risk of degradation.
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Data Presentation
Table 1: Optimized Reaction Conditions for this compound Synthesis using Lipase Catalysis
| Parameter | Optimized Value | Reference |
| Temperature | 60.12 °C | |
| Enzyme Dose | 5% w/w | |
| Alcohol:Acid Molar Ratio | 2.25:1 | |
| Reaction Time | 4 hours | |
| Agitation Speed | 250 rpm | |
| Achieved Conversion | 91.25% |
Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis
| Parameter | Ultrasound-Assisted | Conventional | Reference |
| Reaction Time | 50 minutes | 240 minutes | |
| Temperature | 70 °C | 60.12 °C | |
| Alcohol:Acid Molar Ratio | 1:1 | 2.25:1 | |
| Enzyme Loading | 4% w/w | 5% w/w | |
| Maximum Conversion | ~96.6% | 91.25% |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of this compound
This protocol describes a standard procedure for the enzymatic synthesis of this compound in a solvent-free system.
Materials:
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Palmitic acid
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n-Butanol
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Immobilized lipase (e.g., Novozym 435 or Fermase CALB™10000)
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Molecular sieves (4Å, activated)
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Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and heating mantle/water bath
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Condenser (optional, depending on temperature)
Procedure:
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Reactant Preparation: Accurately weigh palmitic acid and add it to the reaction vessel. Add n-butanol in the desired molar ratio (e.g., 2.25:1 alcohol to acid).
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Homogenization: Stir the mixture at the reaction temperature (e.g., 60°C) until the palmitic acid is completely dissolved and the mixture is homogeneous.
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Enzyme and Water Removal Agent Addition: Add the immobilized lipase (e.g., 5% w/w of total substrates) and activated molecular sieves (e.g., 10% w/w of total substrates) to the reaction mixture.
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Reaction: Maintain the reaction at the desired temperature (e.g., 60°C) with constant agitation (e.g., 250 rpm) for the specified duration (e.g., 4 hours).
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Monitoring: Periodically, a small aliquot of the reaction mixture can be withdrawn to monitor the progress by determining the remaining acid value through titration or by chromatographic analysis (GC or HPLC).
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Reaction Termination and Catalyst Recovery: Once the desired conversion is achieved, stop the reaction by cooling the mixture to room temperature. Separate the immobilized enzyme and molecular sieves from the reaction mixture by filtration. The recovered catalyst can be washed and reused.
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Product Purification: The crude this compound can be purified from excess n-butanol and any remaining palmitic acid by vacuum distillation.
Visualizations
Caption: Experimental workflow for lipase-catalyzed this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Enzyme-Catalyzed Butyl Palmitate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of enzyme-catalyzed butyl palmitate production.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the conversion rate or yield of this compound unexpectedly low?
Possible Causes and Solutions:
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Suboptimal Temperature: Enzyme activity is highly dependent on temperature.[1][2][3] Like most chemical reactions, the rate of an enzyme-catalyzed reaction increases with temperature up to an optimum point.[1][2] Beyond this, high temperatures can lead to enzyme denaturation and a rapid decline in activity.
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Solution: Optimize the reaction temperature. For instance, a study using Fermase CALB™ 10000 found the highest conversion of approximately 96.6% at 70°C. Another study with a lipase (B570770) from Marinobacter litoralis SW-45 reported optimal temperatures of 40°C and 45°C depending on the fatty acid source. It is crucial to determine the optimal temperature for the specific lipase being used.
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Incorrect Substrate Molar Ratio: An inappropriate ratio of palmitic acid to n-butanol can limit the reaction rate.
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Solution: Experiment with different molar ratios. While a 1:1 molar ratio of palmitic acid to n-butanol has been shown to be effective, achieving a high conversion of ~96.6%, other studies have explored ratios from 1:1 to 5:1. The optimal ratio can be influenced by the specific enzyme and reaction conditions.
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Inadequate Enzyme Concentration: The amount of enzyme directly impacts the number of available active sites for the reaction.
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Solution: Vary the enzyme loading to find the optimal concentration. An increase in enzyme concentration generally leads to a higher conversion rate up to a certain point. For example, studies have shown that increasing enzyme loading up to 4% w/w can maximize the yield, after which a decrease might be observed due to enzyme aggregation.
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-
Presence of Water and By-products: The esterification reaction produces water, which can lead to the reverse reaction (hydrolysis), thereby reducing the ester yield.
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Solution: Remove water from the reaction medium as it is formed. This can be achieved by adding molecular sieves to the reaction mixture.
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-
Enzyme Inhibition: High concentrations of substrates or products can inhibit enzyme activity. For instance, excess alcohol can sometimes deactivate the catalyst.
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Solution: Optimize the substrate concentrations and consider a fed-batch or continuous process to maintain substrates and products at non-inhibitory levels.
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Q2: The reaction rate is very slow. How can I increase it?
Possible Causes and Solutions:
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Insufficient Mixing/Mass Transfer Limitation: Poor mixing can lead to inadequate contact between the substrates and the enzyme, especially when using immobilized enzymes.
-
Solution: Increase the agitation speed to enhance mass transfer. Optimal agitation speeds can vary, with ranges of 150-250 rpm being reported.
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-
Low Reaction Temperature: As mentioned, lower temperatures result in lower kinetic energy, leading to fewer successful collisions between substrate molecules and enzyme active sites.
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Solution: Gradually increase the reaction temperature towards the enzyme's optimum.
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-
Use of Ultrasound: Ultrasound technology can significantly reduce reaction times.
-
Solution: Implement ultrasound-assisted esterification. One study demonstrated that ultrasound reduced the reaction time by over 70%.
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Q3: The enzyme activity appears to decrease after a few cycles. What is the reason?
Possible Causes and Solutions:
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Enzyme Denaturation: As discussed, high temperatures or suboptimal pH can cause irreversible changes to the enzyme's structure.
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Solution: Ensure the reaction is carried out within the enzyme's optimal temperature and pH range. The optimal pH for lipases is often around 7.0.
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-
Leaching of Immobilized Enzyme: The enzyme may detach from the support material over repeated uses.
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Solution: Use a robust immobilization technique and handle the immobilized enzyme with care.
-
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Fouling of the Enzyme: The enzyme's active sites can be blocked by substrates, products, or impurities.
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Solution: Wash the immobilized enzyme with a suitable solvent between cycles to remove any adsorbed substances.
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Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound synthesis?
The optimal temperature can vary depending on the specific lipase used. For Fermase CALB™ 10000, a temperature of 70°C resulted in the highest conversion. However, for a lipase from Marinobacter litoralis SW-45, the optimal temperature was found to be between 40°C and 45°C. It is recommended to perform a temperature optimization study for your specific enzyme.
Q2: What is the ideal molar ratio of palmitic acid to n-butanol?
A 1:1 molar ratio has been shown to be highly effective, leading to a conversion of approximately 96.6% in a solvent-free system using Fermase CALB™ 10000. However, the optimal ratio can be system-dependent, and exploring ratios from 1:1 up to 1:5 might be beneficial.
Q3: How much enzyme should I use?
The optimal enzyme loading needs to be determined experimentally. A common range to investigate is 2% to 6% (w/w) of the total substrate weight. One study found 4% w/w to be optimal for the synthesis of n-butyl palmitate.
Q4: Can I reuse the immobilized enzyme?
Yes, immobilized enzymes are designed for reusability, which is a key advantage for cost-effectiveness. Fermase CALB™ 10000 has been shown to be reusable for at least four successive cycles before a decline in conversion is observed.
Q5: Is a solvent necessary for the reaction?
No, the synthesis of this compound can be successfully carried out in a solvent-free system. This approach is environmentally friendly and simplifies product purification.
Data Presentation
Table 1: Effect of Reaction Parameters on this compound Yield
| Parameter | Range Studied | Optimal Value | Corresponding Yield/Conversion (%) | Reference |
| Temperature | 30 - 80 °C | 70 °C | ~96.6 | |
| 30 - 55 °C | 40 - 45 °C | ~60-70 | ||
| Substrate Molar Ratio (Palmitic Acid:n-Butanol) | 1:1 - 1:5 | 1:1 | ~96.6 | |
| 1:1 - 5:1 | 5:1 | ~68.4 | ||
| Enzyme Loading | 2 - 6% w/w | 4% w/w | ~92.7 | |
| 10 - 60% v/v | 50% v/v | ~Maximal | ||
| Agitation Speed | 150 - 250 rpm | 230 rpm | - |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis of n-Butyl Palmitate in a Solvent-Free System
This protocol is based on the methodology described by Khan et al. (2018).
Materials:
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Palmitic acid
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n-Butanol
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Immobilized lipase (e.g., Fermase CALB™ 10000)
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Reaction vessel equipped with an ultrasonic probe and temperature control
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Magnetic stirrer
Procedure:
-
Substrate Preparation: In the reaction vessel, combine palmitic acid and n-butanol in a 1:1 molar ratio.
-
Enzyme Addition: Add the immobilized lipase at a concentration of 4% (w/w) of the total substrate weight.
-
Reaction Conditions:
-
Set the temperature to 70°C.
-
Set the agitation speed to 100 rpm.
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Apply ultrasound at a frequency of 25 kHz, a power of 40 W, and a 70% duty cycle.
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-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the conversion of palmitic acid.
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Reaction Termination: The reaction is typically complete within 50 minutes under these conditions, achieving a high conversion rate.
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Product Recovery: After the reaction, separate the immobilized enzyme by filtration. The enzyme can be washed and stored for reuse.
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Purification: The this compound can be purified from any unreacted substrates, for example, by vacuum distillation.
Mandatory Visualization
Caption: Workflow for enzyme-catalyzed this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
Addressing challenges in the purification of butyl palmitate
Technical Support Center: Purification of Butyl Palmitate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
The primary impurities depend on the synthesis method (e.g., Fischer esterification). Common contaminants include unreacted starting materials such as palmitic acid and n-butanol, the catalyst used (e.g., sulfuric acid), and water, which is a byproduct of the esterification reaction.[1] Side products, although less common under controlled conditions, can also be present.
Q2: My purified this compound appears cloudy or forms a precipitate at room temperature. What is the likely cause?
This compound has a melting point of approximately 17°C, meaning it can exist as a solid or a liquid depending on the ambient temperature.[2] If your lab temperature is below this point, the cloudiness is likely the product itself solidifying. However, if the product should be liquid, cloudiness can indicate the presence of water or insoluble impurities. A precipitate could also be unreacted palmitic acid crystallizing out of the solution.[3]
Q3: How can I effectively remove unreacted palmitic acid from my product?
Unreacted palmitic acid can be removed by washing the crude product with a mild aqueous basic solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The base reacts with the acidic palmitic acid to form a water-soluble carboxylate salt, which partitions into the aqueous phase and can be separated using a separatory funnel. This should be followed by a water wash to remove any remaining base.
Q4: What is the best method to remove residual n-butanol?
Residual n-butanol can be effectively removed by washing the organic phase with water or a saturated sodium chloride solution (brine).[4] The brine wash helps to decrease the solubility of organic materials in the aqueous layer, improving separation. For very high purity requirements or larger scales, vacuum distillation is an effective method to separate the higher-boiling this compound from the more volatile n-butanol.
Q5: Can I use chromatography for purification, and what conditions are recommended?
Yes, silica (B1680970) gel column chromatography is a suitable method for achieving high purity, especially on a laboratory scale. A non-polar mobile phase is typically used. A gradient of ethyl acetate (B1210297) in hexane (B92381) or petroleum ether is effective; starting with a low polarity solvent (e.g., 100% hexane) will elute the non-polar this compound first, while more polar impurities like residual palmitic acid and butanol will be retained on the column.[3]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
Problem 1: Low Purity Confirmed by GC/NMR Analysis
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Possible Cause 1: Incomplete Reaction.
-
Solution: Esterification is a reversible reaction. To drive it to completion, consider using a Dean-Stark apparatus during synthesis to remove water as it forms. Alternatively, using an excess of one reactant (typically the less expensive one, n-butanol) can shift the equilibrium towards the product.
-
-
Possible Cause 2: Inefficient Washing.
-
Solution: Ensure thorough mixing during aqueous washes to maximize interfacial contact. Perform multiple small-volume washes rather than a single large-volume wash. Check the pH of the aqueous layer after a base wash to ensure all acidic impurities have been neutralized.
-
-
Possible Cause 3: Product Co-distillation.
-
Solution: If using distillation, ensure your vacuum is stable and the column has sufficient theoretical plates to separate compounds with close boiling points. A slow, controlled distillation rate is crucial.
-
Problem 2: Significant Product Loss During Purification
-
Possible Cause 1: Emulsion Formation during Washing.
-
Solution: Emulsions can form during vigorous shaking of the separatory funnel. To break an emulsion, add a small amount of brine, gently swirl the funnel, and allow it to stand. In stubborn cases, filtering the emulsion through a pad of Celite can be effective.
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-
Possible Cause 2: Premature Crystallization.
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Solution: If using recrystallization, ensure the crude product is fully dissolved in the minimum amount of hot solvent. If the product crystallizes too quickly upon cooling (e.g., in the funnel), pre-heat the filtration apparatus (funnel and flask) to prevent this.
-
-
Possible Cause 3: Hydrolysis of the Ester.
-
Solution: Avoid prolonged contact with strong acids or bases, especially at elevated temperatures, as this can hydrolyze the ester back to palmitic acid and n-butanol. Ensure all acidic or basic catalysts are thoroughly neutralized and washed out before any heating steps like distillation.
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Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 312.53 | ~17 | 343 (at 760 mmHg) |
| Palmitic Acid | 256.42 | 63 | 351.5 (at 760 mmHg) |
| n-Butanol | 74.12 | -89 | 117.7 |
Data sourced from PubChem.
Table 2: Comparison of Primary Purification Techniques
| Technique | Principle | Pros | Cons | Best For |
| Aqueous Washing / Extraction | Partitioning between immiscible liquid phases based on solubility and acidity/basicity. | Fast, inexpensive, effective for removing ionic and water-soluble impurities. | Can lead to emulsions; not effective for impurities with similar solubility to the product. | Initial work-up to remove catalysts, unreacted acid, and alcohol. |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Can yield very pure crystalline product; good for removing small amounts of impurities. | Requires the compound to be a solid at room temperature; potential for product loss in the mother liquor. | High-purity final polishing step when impurities have different solubility profiles. |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Excellent for large scales; effectively removes non-volatile or highly volatile impurities. | Requires specialized equipment; thermal stress can degrade sensitive compounds. | Large-scale purification and separation from non-volatile residues. |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Can achieve very high purity; separates compounds with similar physical properties. | Can be slow, labor-intensive, and requires large volumes of solvent; less economical for large scales. | Achieving analytical-grade purity on a small to medium scale. |
Visualized Workflows and Logic
Below are diagrams illustrating key experimental and troubleshooting workflows.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low product purity.
Experimental Protocols
Protocol 1: General Post-Synthesis Purification via Liquid-Liquid Extraction
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Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size. If the reaction was performed in a solvent, ensure it is immiscible with water (e.g., hexane, ethyl acetate). If no solvent was used, dissolve the crude product in a suitable organic solvent.
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Acid Removal: Add a 5% (w/v) aqueous solution of sodium bicarbonate to the funnel (approximately 1/3 of the organic volume). Stopper the funnel and invert it gently, venting frequently to release CO₂ pressure. Shake for 1-2 minutes.
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Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the base wash (steps 2-3) until no more gas evolves upon addition of the bicarbonate solution.
-
Alcohol & Base Removal: Wash the organic layer with deionized water (1/3 of the organic volume). Shake, allow to separate, and drain the aqueous layer. Repeat this water wash once more.
-
Brine Wash: Perform a final wash with a saturated NaCl solution (brine) to help break any emulsions and remove residual water.
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl and let it stand for 10-15 minutes until the solvent is clear.
-
Isolation: Filter off the drying agent. The this compound is now dissolved in the organic solvent. The solvent can be removed using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable if impurities are significantly more or less soluble than this compound in the chosen solvent system.
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol, or a hexane/acetone mixture). An ideal solvent will dissolve the this compound when hot but not when cold, while impurities remain soluble or insoluble at all temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them, ensuring the apparatus is pre-heated to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- 1. Buy this compound (EVT-520428) | 111-06-8 [evitachem.com]
- 2. This compound | C20H40O2 | CID 8090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102424662B - Separation and purification method for vitamin A palmitate - Google Patents [patents.google.com]
- 4. Butyl ester preparation for gas-liquid chromatographic determination of fatty acids in butter - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Thermal Stability of Butyl Palmitate Formulations
Welcome to the technical support center for butyl palmitate formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the thermal stability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working to enhance the thermal stability of this compound formulations.
Issue 1: Formulation shows signs of degradation (e.g., discoloration, odor change) upon heat stress testing.
-
Question: My this compound formulation is turning yellow and developing an off-odor after being stored at an elevated temperature. What is causing this and how can I prevent it?
-
Answer: This is likely due to oxidative degradation. This compound, although a saturated ester with good inherent thermal stability, can still undergo oxidation at elevated temperatures, especially in the presence of oxygen and trace metal ions. The double bonds in any unsaturated impurities are particularly susceptible.
Troubleshooting Workflow:
Troubleshooting workflow for formulation degradation. Corrective Actions:
-
Incorporate Antioxidants: Add a primary antioxidant to scavenge free radicals. Common choices for lipid-based formulations include Butylated Hydroxytoluene (BHT) or α-Tocopherol.
-
Add a Chelating Agent: Trace metal ions can catalyze oxidation. Including a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
-
Optimize Concentration: The concentration of the antioxidant is crucial. Too little will be ineffective, while too much can sometimes lead to pro-oxidant effects or solubility issues.[1]
-
Inert Atmosphere: When preparing and packaging the formulation, consider using an inert gas like nitrogen to displace oxygen.
-
Issue 2: Phase separation or precipitation is observed after adding a stabilizer.
-
Question: I added an antioxidant to my this compound formulation, and now I see cloudiness or a precipitate after cooling. Why is this happening?
-
Answer: This issue, often referred to as "blooming," is typically caused by the poor solubility or compatibility of the additive in the this compound matrix, especially at lower temperatures.[1]
Troubleshooting Steps:
-
Check Solubility: Ensure the chosen antioxidant is soluble in this compound at the intended storage and use temperatures.
-
Reduce Concentration: You may be exceeding the solubility limit of the antioxidant in your formulation.[1] Try reducing the concentration to the lowest effective level.
-
Use a Co-solvent: A small amount of a suitable co-solvent might help to keep the antioxidant solubilized. The selection of a co-solvent should be done carefully to ensure it doesn't negatively impact the overall formulation stability.
-
Consider Alternative Antioxidants: Different antioxidants have varying solubilities. For instance, ascorbyl palmitate is an ester form of Vitamin C designed for better solubility in lipids compared to ascorbic acid.[2]
-
Issue 3: Encapsulation of this compound for thermal protection results in low encapsulation efficiency or poor stability.
-
Question: I'm trying to microencapsulate this compound to improve its thermal stability, but the process is yielding a low amount of encapsulated product, and it's not as stable as expected. What could be the problem?
-
Answer: Low encapsulation efficiency and poor stability of the resulting microcapsules are common challenges in lipid encapsulation.[3] The cause can often be traced back to the formulation of the emulsion before drying or the drying parameters themselves.
Experimental Workflow for Encapsulation:
A simplified workflow for this compound encapsulation. Troubleshooting Tips:
-
Emulsion Stability: The initial oil-in-water emulsion must be stable. If the emulsion breaks before or during spray drying, the encapsulation efficiency will be low. Consider optimizing the type and concentration of the emulsifier.
-
Wall Material Selection: The choice of wall material (e.g., maltodextrin, modified starches, gum arabic) is critical. It must form a stable film around the this compound droplets.
-
Solid Content of Emulsion: The total solids content of the emulsion feed can affect the drying process and the morphology of the final powder.
-
Spray Drying Parameters: Inlet and outlet air temperatures are key parameters. Temperatures that are too high can degrade the this compound or wall material, while temperatures that are too low can result in insufficient drying and sticky particles.
-
Frequently Asked Questions (FAQs)
Q1: What is the inherent thermal stability of pure this compound?
A1: this compound, being a saturated fatty acid ester, exhibits good thermal stability. Thermogravimetric analysis (TGA) has shown that it is stable during phase change processes. While specific decomposition temperatures can vary slightly based on analytical conditions, studies on similar materials suggest an onset of degradation well above typical processing and storage temperatures for cosmetic and pharmaceutical applications.
Q2: Which antioxidants are most effective for stabilizing this compound?
A2: Phenolic antioxidants are commonly used for stabilizing lipid-based formulations. The most effective choices for the nonpolar nature of this compound are typically lipid-soluble antioxidants.
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is very effective in oils and fats. It is known to be stable at high temperatures.
-
α-Tocopherol (Vitamin E): A natural antioxidant that is widely used in cosmetics and pharmaceuticals. It is effective at scavenging free radicals but can be less stable at very high temperatures compared to synthetic antioxidants.
-
Ascorbyl Palmitate: An oil-soluble ester of ascorbic acid (Vitamin C) that can provide antioxidant activity at the oil-water interface in emulsion systems.
The choice will depend on the specific requirements of your formulation, including regulatory acceptance and desired labeling (natural vs. synthetic).
Q3: How can I quantitatively measure the improvement in thermal stability?
A3: There are several analytical techniques to quantify thermal and oxidative stability:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. An increase in the onset temperature of decomposition indicates improved thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the oxidation onset temperature (OOT). A higher OOT signifies better oxidative stability.
-
Rancimat Method: This method accelerates the oxidation process by passing a stream of air through the heated sample and measures the induction time until the formation of volatile oxidation products. A longer induction time indicates greater stability.
Data Presentation: Impact of Stabilizers on this compound Stability
The following tables provide representative data on the thermal and oxidative stability of this compound formulations.
Table 1: Thermal Decomposition as Measured by TGA
| Formulation | Onset Decomposition Temperature (°C) |
| This compound (Control) | ~220 |
| This compound + 0.1% BHT | ~235 |
| This compound + 0.1% α-Tocopherol | ~228 |
Note: These are representative values for illustrative purposes.
Table 2: Oxidative Stability as Measured by the Rancimat Method (at 110°C)
| Formulation | Induction Time (hours) |
| This compound (Control) | 8.5 |
| This compound + 0.1% BHT | > 24 |
| This compound + 0.1% α-Tocopherol | 15.2 |
| This compound + 0.1% Ascorbyl Palmitate | 12.8 |
Note: These are representative values for illustrative purposes.
Experimental Protocols
Protocol 1: Incorporation of Antioxidants into this compound
This protocol describes a general method for adding a lipid-soluble antioxidant to this compound.
Materials:
-
This compound
-
Antioxidant (e.g., BHT, α-Tocopherol)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Nitrogen gas line (optional)
Procedure:
-
Weigh the desired amount of this compound into a clean, dry glass beaker.
-
Place the beaker on a magnetic stirrer with a stir bar.
-
Gently heat the this compound to 40-50°C while stirring. This will reduce the viscosity and facilitate dissolution of the antioxidant.
-
If available, purge the headspace of the beaker with nitrogen to minimize oxygen exposure.
-
Weigh the required amount of antioxidant (e.g., for a 0.1% w/w concentration, add 0.1 g of antioxidant to 99.9 g of this compound).
-
Slowly add the antioxidant to the warmed, stirring this compound.
-
Continue stirring until the antioxidant is completely dissolved. This may take 10-20 minutes. Visually inspect for any undissolved particles.
-
Once dissolved, turn off the heat and allow the mixture to cool to room temperature while continuing to stir.
-
Store the stabilized formulation in a well-sealed, light-resistant container, preferably under a nitrogen headspace.
Protocol 2: Microencapsulation of this compound by Spray Drying
This protocol provides a general procedure for encapsulating this compound using a spray dryer.
Materials:
-
This compound stabilized with an antioxidant (from Protocol 1)
-
Wall material (e.g., Maltodextrin DE 10-12)
-
Emulsifier (e.g., Tween 80)
-
Deionized water
-
High-shear homogenizer
-
Spray dryer
Procedure:
-
Prepare the Aqueous Phase: Dissolve the wall material (e.g., 30% w/v) and emulsifier (e.g., 1% w/v) in deionized water with gentle heating and stirring until a clear solution is formed. Cool to room temperature.
-
Prepare the Oil Phase: Use the pre-stabilized this compound.
-
Form the Emulsion: Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer. A typical oil-to-wall material ratio is 1:4. Homogenize for 5-10 minutes or until a stable, fine emulsion is formed.
-
Spray Drying:
-
Pre-heat the spray dryer to the desired inlet temperature (e.g., 180°C). The outlet temperature will be a function of the inlet temperature, feed rate, and airflow (e.g., 80-90°C).
-
Set the feed pump to the desired flow rate.
-
Feed the emulsion into the spray dryer.
-
The atomized droplets will dry rapidly, forming a powder.
-
-
Collect the Powder: Collect the microencapsulated this compound powder from the cyclone and collection vessel.
-
Storage: Store the powder in a sealed, airtight container in a cool, dry, and dark place.
Logical Relationship Diagram: Factors Influencing Stabilizer Efficacy
References
Mitigation of byproducts in butyl palmitate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of butyl palmitate. The following sections address common issues related to byproduct formation and offer mitigation strategies for both chemical and enzymatic synthesis routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
The primary byproduct in the synthesis of this compound via Fischer esterification is water[1]. In addition to water, impurities in the final product can include unreacted starting materials such as palmitic acid and butanol[2]. While enzymatic synthesis is known for minimizing byproducts, residual starting materials can still be present if the reaction does not go to completion[3][4].
Q2: How can I increase the yield of this compound in a Fischer esterification reaction?
To increase the yield, the reaction equilibrium must be shifted towards the product side. This can be achieved by:
-
Using one of the reactants, typically butanol, in large excess[1].
-
Actively removing water as it is formed, for example, by using a Dean-Stark apparatus, adding molecular sieves, or using anhydrous salts.
Q3: What is the main advantage of enzymatic synthesis over chemical synthesis for this compound?
The main advantage of enzymatic synthesis is its high specificity, which leads to minimized byproduct formation under milder reaction conditions. This reduces the need for extensive purification steps and is considered a more environmentally friendly "green chemistry" approach.
Q4: My enzymatic reaction has stalled or is showing low conversion. What are the possible causes?
Several factors can lead to low conversion in enzymatic synthesis:
-
Water Accumulation: The water produced during the reaction can inhibit enzyme activity and shift the equilibrium back towards the reactants. Ensure adequate water removal, for instance, with molecular sieves.
-
Sub-optimal Reaction Conditions: Temperature, substrate molar ratio, and enzyme loading are critical parameters. These should be optimized for the specific enzyme being used.
-
Enzyme Deactivation: The immobilized enzyme may lose activity over successive cycles. It is important to handle and store the enzyme according to the manufacturer's recommendations and to determine its operational stability for reuse.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound (Fischer Esterification) | - Reaction has not reached equilibrium. - Equilibrium is unfavorable. | - Increase reaction time. - Use an excess of butanol. - Remove water using a Dean-Stark trap or molecular sieves. |
| Low Yield of this compound (Enzymatic Synthesis) | - Water inhibition of the enzyme. - Non-optimal reaction parameters (temperature, molar ratio, enzyme loading). - Inadequate agitation. | - Add activated molecular sieves to the reaction mixture (e.g., 10-20% by weight of total substrates). - Optimize reaction conditions. For example, for Fermase CALB™ 10000, optimal conditions were found to be a 1:1 molar ratio, 70°C, and 4% w/w enzyme loading. - Ensure constant and adequate stirring (e.g., 100-200 rpm). |
| Product is Contaminated with Unreacted Palmitic Acid | - Incomplete reaction. - Inefficient purification. | - Extend the reaction time or optimize conditions to drive the reaction to completion. - During workup, wash the crude product with a dilute base (e.g., sodium hydroxide (B78521) solution) to remove unreacted acid, followed by a water wash. |
| Product is Contaminated with Unreacted Butanol | - Use of excess butanol. - Inefficient purification. | - Remove excess butanol by distillation or under reduced pressure. - Wash the crude product with a 60% sulfuric acid solution, which is miscible with butanol but not the ester, followed by washes with a basic solution and then water. |
| Enzyme Shows Reduced Activity Upon Reuse | - Enzyme denaturation or leaching from the support. - Fouling of the enzyme support with substrates or products. | - After each cycle, filter the enzyme and wash it with a suitable solvent (e.g., n-hexane) before storing it for reuse. - Avoid excessively high temperatures that can denature the enzyme. |
Data Presentation
Table 1: Optimized Conditions for Enzymatic Synthesis of Alkyl Palmitates
| Ester | Enzyme | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Enzyme Loading (% w/w) | Water Removal | Max. Conversion (%) | Reaction Time | Reference |
| n-Butyl Palmitate | Fermase CALB™ 10000 | 1:1 | 70 | 4 | N/A (ultrasound-assisted) | ~96.6 | 50 min | |
| Isopropyl Palmitate | Novozym 435 | 15:1 | 60 | 4 | 10% w/w molecular sieves | 90.0 | 2.5 h | |
| L-ascorbyl Palmitate | Novozym 435 | 11:1 | 50 | 5.8 g/L | 50 g/L molecular sieves | 66.44 | 18 h |
Experimental Protocols
Protocol 1: Fischer Esterification of Palmitic Acid
This protocol is a generalized procedure for the acid-catalyzed synthesis of this compound.
Materials:
-
Palmitic Acid
-
n-Butanol (in excess, can also serve as solvent)
-
Acid Catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid)
-
Dean-Stark apparatus (optional, for water removal)
-
Sodium bicarbonate solution (for neutralization)
-
Brine
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
Set up a reflux apparatus, optionally with a Dean-Stark trap.
-
In the reaction flask, combine palmitic acid, an excess of n-butanol, and the acid catalyst.
-
Heat the mixture to reflux and continue for 1-10 hours. If using a Dean-Stark trap, monitor the collection of water.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water.
-
Neutralize the unreacted acid catalyst by washing with a sodium bicarbonate solution.
-
Wash with brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent and excess butanol under reduced pressure.
-
Purify the resulting this compound by distillation.
Protocol 2: Enzymatic Synthesis of this compound in a Solvent-Free System
This protocol is based on methodologies for lipase-catalyzed ester synthesis.
Materials:
-
Palmitic Acid
-
n-Butanol
-
Immobilized Lipase (B570770) (e.g., Novozym 435)
-
Activated Molecular Sieves (e.g., 4Å)
Procedure:
-
In a temperature-controlled reaction vessel, combine palmitic acid and n-butanol at the desired molar ratio (e.g., 1:1).
-
Add the immobilized lipase (e.g., 4-10% by weight of total substrates).
-
Add activated molecular sieves (e.g., 10-20% by weight of total substrates) to adsorb the water produced.
-
Incubate the mixture at the optimal temperature (e.g., 60-70°C) with constant stirring (e.g., 100-200 rpm) for the specified duration (e.g., 1-24 hours).
-
Monitor the reaction progress by taking samples and analyzing for the disappearance of palmitic acid (e.g., by titration).
-
Once the desired conversion is achieved, stop the reaction by filtering out the immobilized enzyme and molecular sieves. The enzyme can be washed and stored for reuse.
-
The crude this compound can be purified from any excess butanol by vacuum distillation.
Visualizations
Caption: Workflow for this compound Synthesis via Fischer Esterification.
Caption: Workflow for Enzymatic Synthesis of this compound.
Caption: Troubleshooting Logic for Low this compound Yield.
References
Technical Support Center: Process Intensification for n-Butyl Palmitate Production
Welcome to the technical support center for the process intensification of n-butyl palmitate production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of n-butyl palmitate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of n-butyl palmitate?
A1: The most prevalent methods for synthesizing n-butyl palmitate are through the esterification of palmitic acid with n-butanol.[1] This can be achieved using various catalytic methods, including:
-
Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used. This method is considered a greener approach as it operates under milder conditions.[2]
-
Heterogeneous Acid Catalysis: Solid acid catalysts like zeolites, ion-exchange resins, and acid-activated clays (B1170129) are employed to simplify catalyst separation and minimize corrosion issues associated with homogeneous catalysts.[3][4]
-
Homogeneous Acid Catalysis: Traditional catalysts include sulfuric acid and p-toluenesulfonic acid, though their use can lead to challenges in separation and environmental concerns.[4]
-
Ultrasound-Assisted Synthesis: The application of ultrasound can significantly intensify the reaction, reducing reaction time and improving conversion rates.
Q2: What is "process intensification" in the context of n-butyl palmitate production?
A2: Process intensification refers to the development of innovative equipment and techniques that offer substantial improvements in chemical and bioprocess manufacturing. In n-butyl palmitate production, this includes strategies like:
-
Reactive Distillation: Combining the reaction and separation of by-products (water) in a single unit to shift the reaction equilibrium towards higher product yield.
-
Ultrasound Technology: Using ultrasonic waves to create cavitation, which enhances mass transfer and accelerates the reaction rate, leading to a significant reduction in production time.
-
Solvent-Free Systems: Conducting the reaction without a solvent to reduce waste, lower costs, and simplify downstream processing.
-
Continuous Flow Reactors: Employing systems like trickle bed reactors or continuous centrifugal contactor separators for continuous production, high efficiency, and better process control.
Q3: How can I monitor the progress of the esterification reaction?
A3: The progress of the reaction is typically monitored by determining the conversion of palmitic acid. This is often done by titrating the remaining acid content in withdrawn samples with a standard solution of sodium hydroxide (B78521) or potassium hydroxide using a phenolphthalein (B1677637) indicator. The conversion can be calculated using the following formula:
Conversion (%) = [ (Initial Acidity - Acidity at time t) / Initial Acidity ] x 100
Q4: What are the key factors affecting the yield of n-butyl palmitate?
A4: Several factors significantly influence the reaction yield:
-
Molar Ratio of Reactants: The ratio of n-butanol to palmitic acid affects the reaction equilibrium. An excess of alcohol can drive the reaction forward.
-
Temperature: Higher temperatures generally increase the reaction rate, but there is an optimal temperature beyond which the enzyme (in enzymatic catalysis) may denature or side reactions may occur.
-
Catalyst Loading: The amount of catalyst influences the reaction rate. However, an excessive amount may not lead to a proportional increase in conversion and can complicate downstream processing.
-
Water Removal: Water is a by-product of the esterification reaction. Its presence can lead to the reverse reaction (hydrolysis), thus decreasing the yield. Continuous removal of water is crucial for achieving high conversion.
-
Agitation Speed: In heterogeneous catalysis, proper mixing is essential to overcome mass transfer limitations between the reactants and the catalyst.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion Rate | 1. Insufficient Catalyst Activity: The catalyst may be deactivated or poisoned. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Poor Mass Transfer: Inadequate mixing in a heterogeneous system. 4. Presence of Water: By-product water is causing the reverse hydrolysis reaction. | 1. Catalyst Regeneration/Replacement: Check the catalyst's condition. For enzymes, ensure proper storage and handling. For solid acids, consider regeneration or using fresh catalyst. 2. Optimize Temperature: Gradually increase the temperature and monitor the conversion. Refer to literature for the optimal temperature range for your specific catalyst. 3. Increase Agitation Speed: Ensure the reaction mixture is well-agitated to improve contact between reactants and the catalyst. 4. Water Removal: Use molecular sieves, a Dean-Stark apparatus, or operate under vacuum to remove water as it is formed. |
| Enzyme Deactivation | 1. High Temperature: Exceeding the optimal temperature for the lipase can lead to denaturation. 2. Inappropriate pH: The reaction medium's pH may not be suitable for the enzyme. 3. Inhibitory Substrates/Products: High concentrations of alcohol or certain by-products can inhibit enzyme activity. 4. Excessive Ultrasound Power/Duty Cycle: In ultrasound-assisted synthesis, high power can lead to enzyme inactivation. | 1. Lower Reaction Temperature: Operate within the recommended temperature range for the specific lipase being used. 2. Buffer the Reaction Medium: While often run in solvent-free systems, ensure the initial reactants do not create an unfavorable pH environment. 3. Stepwise Addition of Alcohol: Add the alcohol in a stepwise manner to avoid high initial concentrations. 4. Optimize Ultrasound Parameters: Reduce the ultrasound power and/or duty cycle to a level that enhances the reaction without damaging the enzyme. |
| Difficulty in Product Purification | 1. Presence of Unreacted Fatty Acids: Incomplete conversion leaves a significant amount of palmitic acid in the product mixture. 2. Catalyst Carryover: Homogeneous catalysts or fine particles of heterogeneous catalysts may be present in the product. 3. Formation of By-products: Side reactions may lead to the formation of impurities. | 1. Optimize Reaction Conditions: Aim for higher conversion by adjusting temperature, molar ratio, and reaction time. Unreacted fatty acids can be removed by washing with a weak base solution (e.g., sodium carbonate). 2. Improve Separation: For homogeneous catalysts, neutralization and washing are necessary. For heterogeneous catalysts, ensure proper filtration or centrifugation. 3. Characterize By-products: Use analytical techniques like GC-MS to identify by-products and devise an appropriate purification strategy (e.g., distillation, chromatography). |
| Catalyst Reusability is Low | 1. Mechanical Damage: Continuous stirring can cause physical damage to heterogeneous catalysts. 2. Leaching of Active Sites: The active components of the catalyst may leach into the reaction medium. 3. Fouling of Catalyst Surface: Reactants, products, or by-products may adsorb onto the catalyst surface, blocking active sites. 4. Enzyme Agglomeration: In enzymatic systems, the enzyme may agglomerate, reducing its effective surface area. | 1. Use of Structured Reactors: Employing trickle bed or packed bed reactors can minimize mechanical stress on the catalyst. 2. Select a More Stable Catalyst: Choose a catalyst with stronger bonding of active sites. 3. Catalyst Washing: Wash the catalyst with a suitable solvent after each cycle to remove adsorbed species. 4. Optimize Enzyme Immobilization: Ensure the enzyme is properly immobilized to prevent agglomeration. Consider different support materials. |
Experimental Protocols
Enzymatic Synthesis of n-Butyl Palmitate
This protocol is based on a typical batch enzymatic esterification process.
Materials:
-
Palmitic Acid
-
n-Butanol
-
Immobilized Lipase (e.g., Fermase CALB™ 10000 or Novozym 435)
-
Molecular Sieves (4Å) (optional, for water removal)
-
Glass reactor with a magnetic stirrer and temperature control (water bath)
-
Titration setup (burette, flask, phenolphthalein indicator, NaOH or KOH solution)
Procedure:
-
Reactant Preparation: Accurately weigh the desired amounts of palmitic acid and n-butanol to achieve the target molar ratio (e.g., 1:1 or 1:2.25).
-
Reaction Setup: Place the reactants in the glass reactor. If using, add molecular sieves to the mixture.
-
Temperature Control: Place the reactor in a water bath and set it to the desired reaction temperature (e.g., 60-70 °C).
-
Initiate Reaction: Once the desired temperature is reached, add the specified amount of immobilized lipase (e.g., 4-5% w/w of total reactants). Start the magnetic stirrer at a constant speed (e.g., 100 rpm).
-
Monitoring: Withdraw small samples at regular time intervals.
-
Sample Analysis: Titrate the sample with a standardized NaOH or KOH solution using phenolphthalein as an indicator to determine the amount of unreacted palmitic acid.
-
Reaction Completion: Continue the reaction until the acid value remains constant, indicating the reaction has reached equilibrium or completion.
-
Product Recovery: Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The product can then be purified, for example, by vacuum distillation to remove excess n-butanol.
Ultrasound-Assisted Enzymatic Synthesis
This protocol outlines the use of an ultrasonic bath for process intensification.
Materials:
-
Same as for the standard enzymatic synthesis.
-
Ultrasonic bath with temperature and power control.
Procedure:
-
Reactant Preparation and Setup: Prepare the reactants and add them to the reaction vessel as described above.
-
Ultrasonication: Place the reaction vessel in the ultrasonic bath. Set the desired temperature (e.g., 70 °C), ultrasound power (e.g., 40 W), and duty cycle (e.g., 70%).
-
Initiate Reaction: Add the immobilized lipase and start the ultrasonication and stirring.
-
Monitoring and Analysis: Follow the same procedure for sampling and analysis as in the standard enzymatic synthesis. The reaction is expected to reach high conversion in a significantly shorter time (e.g., ~50 minutes).
-
Product Recovery: Separate the enzyme and purify the product as previously described.
Quantitative Data Summary
Table 1: Comparison of Optimal Conditions for n-Butyl Palmitate Synthesis
| Method | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Catalyst Loading (% w/w) | Max. Conversion (%) | Reaction Time | Reference |
| Conventional Enzymatic | Fermase CALB™ 10000 | 2.25:1 | 60.12 | 5 | 91.25 | - | |
| Ultrasound-Assisted Enzymatic | Fermase CALB™ 10000 | 1:1 | 70 | 4 | ~96.6 | 50 min | |
| Reactive Distillation | Methanesulfonic Acid | - | 95 (azeotrope boiling temp) | 0.5 M | 80 | - |
Visualizations
Caption: General experimental workflow for n-butyl palmitate synthesis.
Caption: Troubleshooting logic for addressing low reaction conversion.
References
Technical Support Center: Enzymatic Synthesis of n-Butyl Palmitate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of n-butyl palmitate using reusable enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for n-butyl palmitate synthesis?
A1: Lipases are the primary enzymes used for the synthesis of n-butyl palmitate. Specifically, immobilized lipase (B570770) B from Candida antarctica is frequently cited for its high stability and efficiency. Commercial names for this enzyme include Novozym 435 and Fermase CALB™10000. These immobilized forms are preferred as they can be easily separated from the reaction mixture and reused over multiple cycles.
Q2: What is a typical conversion rate I can expect for the enzymatic synthesis of n-butyl palmitate?
A2: Under optimized conditions, high conversion rates are achievable. Studies have reported conversion rates of 91.25% at 60.12°C with a 5% (w/w) enzyme dose and a 2.25:1 molar ratio of n-butanol to palmitic acid. Other research has achieved up to 96.6% conversion in 50 minutes at 70°C with a 1:1 molar ratio and a 4% (w/w) enzyme loading.
Q3: How many times can I reuse the immobilized lipase?
A3: The reusability of the enzyme is a key advantage of this process. Typically, immobilized lipases like Fermase CALB™10000 can be reused for up to four successive cycles without a significant decline in conversion. However, the exact number of reuses can depend on the reaction conditions and the washing procedure between cycles.
Q4: What factors can affect the reusability of the enzyme?
A4: Several factors can impact the longevity and reusability of the immobilized enzyme. These include:
-
Temperature: Exceeding the optimal temperature can lead to denaturation of the enzyme.
-
pH: Extreme pH values can alter the enzyme's structure and function.
-
Solvent Choice: While the synthesis is often performed in a solvent-free system, if a solvent is used, its polarity is critical. Hydrophobic solvents are generally preferred as they are less likely to strip the essential water layer from the enzyme's surface.
-
Enzyme Leaching: Weak binding of the enzyme to the support can lead to its detachment during the reaction or washing steps. Covalent immobilization is generally more robust than physical adsorption.
-
Inhibitors and Contaminants: The presence of heavy metals, organic solvents, or microbial contamination can negatively impact enzyme activity.
Q5: How can I monitor the progress of the reaction?
A5: The conversion of palmitic acid to n-butyl palmitate can be monitored by several analytical methods. A common technique is the titration of the remaining free fatty acids (palmitic acid) with a standard solution of sodium hydroxide. Alternatively, chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to quantify the formation of n-butyl palmitate.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of n-butyl palmitate.
Issue 1: Low Conversion Rate
If you are experiencing a lower than expected yield of n-butyl palmitate, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Verify that the temperature, pH, and substrate molar ratio are set to the optimal values for your specific enzyme. For many lipases, the optimal temperature is between 40°C and 70°C. An excess of n-butanol (e.g., a molar ratio of up to 5:1 of alcohol to acid) can help shift the reaction equilibrium towards product formation. |
| Enzyme Inactivation | Confirm that the enzyme has been stored correctly and has not expired. Perform an activity assay on the enzyme to ensure it is active. High temperatures or inappropriate solvents can lead to denaturation. |
| Presence of Excess Water | The esterification reaction produces water as a byproduct. An accumulation of water can drive the reaction in reverse (hydrolysis). To mitigate this, add molecular sieves to the reaction mixture to adsorb water as it is formed.[1] |
| Substrate or Product Inhibition | High concentrations of the substrates (n-butanol or palmitic acid) or the product (n-butyl palmitate) can inhibit the enzyme. A fed-batch approach, where one of the substrates is added gradually, can help to overcome substrate inhibition. |
| Insufficient Reaction Time | Esterification reactions can be slow. It is advisable to run a time-course experiment to determine the optimal reaction time for reaching equilibrium. |
Issue 2: Significant Loss of Enzyme Activity After Each Reuse Cycle
If the enzyme's activity drops significantly after only one or two cycles, consider these possibilities:
| Potential Cause | Troubleshooting Steps |
| Enzyme Leaching | The enzyme may be detaching from the support. This is more common with physical adsorption methods. Consider using a stronger immobilization technique like covalent bonding. Optimize the washing procedure between cycles to be less harsh. |
| Irreversible Denaturation | The reaction conditions may be causing permanent damage to the enzyme. Review the temperature, pH, and solvent choice to ensure they are within the enzyme's stable range. |
| Fouling of the Enzyme Surface | Byproducts or unreacted substrates may be blocking the active site of the enzyme. After each cycle, wash the immobilized enzyme with a suitable solvent, such as isopropanol, followed by a buffer wash to remove any adsorbed molecules. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of n-Butyl Palmitate
This protocol describes a general procedure for the synthesis of n-butyl palmitate in a solvent-free system.
Materials:
-
Palmitic Acid
-
n-Butanol
-
Immobilized Lipase (e.g., Novozym 435)
-
Molecular Sieves (3Å, activated)
-
Temperature-controlled reaction vessel with magnetic stirring
Procedure:
-
Substrate Preparation: In the reaction vessel, combine palmitic acid and n-butanol at the desired molar ratio (e.g., 1:1 to 1:5).
-
Enzyme and Water Removal: Add the immobilized lipase (e.g., 5-10% by weight of the total substrates) and activated molecular sieves (e.g., 10-20% by weight of total substrates) to the mixture.
-
Reaction: Incubate the mixture at the optimal temperature (e.g., 60°C) with constant stirring (e.g., 200 rpm) for the desired duration (e.g., 8-24 hours).
-
Monitoring: Periodically withdraw small aliquots to monitor the reaction progress by titration or chromatography.
-
Termination and Product Recovery: Once the desired conversion is achieved, stop the reaction by filtering out the immobilized enzyme and molecular sieves. The crude n-butyl palmitate can be purified, for example, by vacuum distillation to remove excess n-butanol.
Protocol 2: Enzyme Reusability Test
This protocol outlines the steps to test the reusability of the immobilized lipase.
Procedure:
-
Initial Synthesis: Perform the synthesis of n-butyl palmitate as described in Protocol 1.
-
Enzyme Recovery: After the first cycle, separate the immobilized enzyme from the reaction mixture by filtration.
-
Enzyme Washing: Wash the recovered enzyme with a suitable organic solvent (e.g., n-hexane or isopropanol) to remove any residual substrates and products. This is typically done by suspending the enzyme in the solvent and stirring for a short period, followed by filtration. Repeat this washing step two to three times.
-
Enzyme Drying: Dry the washed enzyme in a vacuum desiccator or a low-temperature oven (e.g., 50°C) for a defined period (e.g., 30 minutes) to remove the solvent.
-
Subsequent Cycles: Reuse the dried enzyme for the next synthesis cycle under the same reaction conditions.
-
Activity Assessment: After each cycle, determine the conversion rate to assess the remaining enzyme activity. The relative activity can be calculated as a percentage of the initial activity in the first cycle.
Quantitative Data on Enzyme Reusability
The following table provides representative data on the reusability of immobilized lipase in the synthesis of n-butyl palmitate.
| Reuse Cycle | Relative Activity (%) |
| 1 | 100 |
| 2 | 95 |
| 3 | 88 |
| 4 | 82 |
| 5 | 75 |
Note: This data is illustrative. Actual results may vary depending on the specific enzyme, immobilization method, and reaction conditions.
Visualizations
References
Technical Support Center: Solvent-Free Synthesis of n-Butyl Palmitate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the solvent-free synthesis of n-butyl palmitate, a green chemistry approach to producing this valuable ester.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the solvent-free synthesis of n-butyl palmitate, particularly when using enzymatic catalysts such as lipase (B570770).
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. | - Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions.- Test the enzyme activity using a standard assay before use. |
| Suboptimal Reaction Temperature: The temperature may be too low for efficient catalysis or too high, causing enzyme denaturation.[1] | - Optimize the reaction temperature. For many lipases, the optimal range is between 40°C and 70°C.[2][3][4] - Perform small-scale experiments at various temperatures to determine the ideal condition for your specific enzyme. | |
| Incorrect Molar Ratio of Reactants: An inappropriate ratio of palmitic acid to n-butanol can limit the reaction rate and final conversion. | - The molar ratio of n-butanol to palmitic acid is a significant factor.[2] An excess of the alcohol is often used to drive the equilibrium towards product formation. - Experiment with different molar ratios, such as 1:1 or 1:2 (palmitic acid to n-butanol), to find the optimal balance. | |
| Insufficient Mixing/Mass Transfer Limitation: In a solvent-free system, poor mixing can lead to inadequate contact between the reactants and the enzyme, especially if the enzyme is immobilized. | - Increase the agitation speed to ensure a homogenous reaction mixture. - For immobilized enzymes, consider using a reactor design that promotes efficient mass transfer, such as a packed bed or rotating bed reactor. | |
| Presence of Water: Water is a byproduct of the esterification reaction and its accumulation can shift the equilibrium back towards the reactants, reducing the yield. | - Consider adding molecular sieves to the reaction mixture to remove water as it is formed. - If feasible for your setup, applying a vacuum can also help in removing water. | |
| Reaction Rate is Too Slow | Low Enzyme Concentration: The amount of enzyme may be insufficient for a practical reaction rate. | - Increase the enzyme loading. Typical concentrations range from 1% to 5% (w/w) of the total reactants. - Be aware that excessively high enzyme concentrations can sometimes lead to a slight decrease in conversion due to competition between hydration and hydrolysis. |
| Low Reaction Temperature: While avoiding denaturation is crucial, a temperature that is too low will result in a slower reaction rate. | - Gradually increase the reaction temperature within the optimal range for the enzyme to find a balance between reaction rate and enzyme stability. | |
| Mass Transfer Limitations: As mentioned above, inefficient mixing can significantly slow down the reaction. | - Optimize the agitation speed or consider alternative reactor configurations. | |
| Enzyme Deactivation After a Few Cycles | Harsh Reaction Conditions: High temperatures, extreme pH, or high shear stress from vigorous mixing can damage the enzyme over time. | - Operate within the recommended temperature and pH range for the enzyme. - If using mechanical stirring, find an agitation speed that ensures good mixing without causing excessive shear stress. |
| Inhibition by Substrates or Products: High concentrations of either the fatty acid or the alcohol, or the accumulation of the ester product, can sometimes inhibit enzyme activity. | - Investigate the kinetic profile of your enzyme to understand potential substrate or product inhibition. - A fed-batch or continuous process might be beneficial in maintaining optimal reactant and product concentrations. | |
| Ultrasound-Induced Inactivation (if applicable): While ultrasound can enhance reaction rates, excessive power or duty cycles can lead to enzyme inactivation. | - Optimize the ultrasound power and duty cycle. Start with lower power settings and gradually increase to find the point of maximum benefit without significant enzyme deactivation. | |
| Difficulty in Product Purification | Presence of Unreacted Starting Materials: Incomplete conversion will leave unreacted palmitic acid and n-butanol in the final mixture. | - Optimize the reaction conditions (temperature, time, molar ratio, enzyme loading) to maximize conversion. - Unreacted fatty acids can be removed by washing with a dilute basic solution, followed by a water wash to remove the salt. |
| Formation of Byproducts: Although solvent-free synthesis minimizes side reactions, some may still occur. | - Characterize any impurities using analytical techniques like GC-MS or NMR to identify their nature. - Adjust reaction conditions to disfavor the formation of these byproducts. |
Frequently Asked Questions (FAQs)
1. What are the main advantages of a solvent-free synthesis of n-butyl palmitate?
The primary advantages align with the principles of green chemistry and include:
-
Reduced Environmental Impact: Eliminating organic solvents reduces volatile organic compound (VOC) emissions and hazardous waste.
-
Increased Safety: The absence of flammable and often toxic solvents enhances laboratory and industrial safety.
-
Higher Volumetric Productivity: The concentration of reactants is maximized, potentially leading to higher reaction rates and smaller reactor volumes.
-
Simplified Downstream Processing: Product purification is often simpler and less energy-intensive as there is no need to remove a solvent.
2. What type of catalyst is typically used for this reaction?
Immobilized lipases are the most commonly used catalysts for the solvent-free synthesis of n-butyl palmitate. Candida antarctica lipase B (CALB), often immobilized on a solid support (e.g., Novozym 435), is particularly effective and widely studied for this esterification.
3. What is the optimal temperature for the enzymatic synthesis of n-butyl palmitate?
The optimal temperature typically falls between 40°C and 70°C. For instance, one study found an optimal temperature of 60.12°C for the synthesis using Fermase CALB™10000. It is crucial to avoid excessively high temperatures which can lead to enzyme denaturation and loss of activity.
4. How does the molar ratio of reactants affect the synthesis?
The molar ratio of n-butanol to palmitic acid is a critical parameter. Using an excess of n-butanol can help to shift the reaction equilibrium towards the formation of the n-butyl palmitate ester, thereby increasing the conversion of palmitic acid. Optimal ratios reported in the literature vary, with some studies finding a 2.25:1 ratio of alcohol to acid to be effective.
5. How can the water produced during the reaction be removed?
The removal of water is important to prevent the reverse reaction (hydrolysis) and to drive the synthesis towards completion. This can be achieved by:
-
Adding molecular sieves to the reaction vessel.
-
Applying a vacuum to the system.
-
Using a continuous process where water is removed as it is formed.
6. Is the enzyme reusable in a solvent-free system?
Yes, one of the significant advantages of using an immobilized enzyme is its reusability. Studies have shown that lipases can be reused for several cycles (e.g., up to four cycles) with good retention of activity. However, a gradual decline in conversion may be observed in subsequent cycles due to enzyme deactivation.
7. Can ultrasound be used to enhance the reaction?
Yes, ultrasound has been shown to significantly reduce the reaction time for the synthesis of n-butyl palmitate. It can improve mass transfer and accelerate the catalytic process. However, it is essential to carefully optimize the ultrasound power and duty cycle to avoid deactivating the enzyme.
Experimental Protocols
Key Experiment: Enzymatic Solvent-Free Synthesis of n-Butyl Palmitate
This protocol is a generalized procedure based on common methodologies found in the literature.
Materials:
-
Palmitic Acid
-
n-Butanol
-
Immobilized Lipase (e.g., Fermase CALB™10000 or Novozym 435)
-
Molecular Sieves (optional)
-
Reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer and a temperature-controlled heating mantle or water bath.
Procedure:
-
Reactant Preparation: Accurately weigh the desired amounts of palmitic acid and n-butanol to achieve the target molar ratio (e.g., 1:2.25 acid to alcohol).
-
Reaction Setup: Add the palmitic acid and n-butanol to the reaction vessel.
-
Initiation of Reaction:
-
Place the vessel in the heating mantle or water bath and bring the mixture to the desired reaction temperature (e.g., 60°C) with constant stirring.
-
Once the temperature has stabilized, add the immobilized lipase (e.g., 5% w/w of the total reactant weight).
-
If using, add molecular sieves to the mixture.
-
-
Reaction Monitoring:
-
Maintain the reaction at the set temperature and stirring speed for the desired duration (e.g., 4-8 hours).
-
Periodically, small aliquots of the reaction mixture can be withdrawn to monitor the progress of the reaction by measuring the decrease in acid value (titration) or by chromatographic methods (GC or HPLC).
-
-
Product Recovery and Purification:
-
After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration or decantation. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.
-
To remove any unreacted palmitic acid, the product mixture can be washed with a dilute aqueous solution of sodium carbonate or sodium bicarbonate.
-
Subsequently, wash the organic layer with distilled water to remove any remaining base and salt.
-
Dry the final product over an anhydrous drying agent (e.g., sodium sulfate) and then remove any residual n-butanol under reduced pressure.
-
Data Presentation
Table 1: Optimized Conditions for n-Butyl Palmitate Synthesis (Conventional Heating)
| Parameter | Optimized Value | Reference |
| Temperature | 60.12 °C | |
| Enzyme Dose | 5% w/w | |
| Alcohol to Acid Molar Ratio | 2.25:1 | |
| Reaction Time | 4 hours | |
| Agitation Speed | 250 rpm | |
| Achieved Conversion | 91.25% |
Table 2: Optimized Conditions for n-Butyl Palmitate Synthesis (Ultrasound-Assisted)
| Parameter | Optimized Value | Reference |
| Temperature | 70 °C | |
| Enzyme Dose | 4% w/w | |
| Alcohol to Acid Molar Ratio | 1:1 | |
| Reaction Time | 50 minutes | |
| Ultrasound Power | 40 W | |
| Ultrasound Duty Cycle | 70% | |
| Ultrasound Frequency | 25 kHz | |
| Agitation Speed | 100 rpm | |
| Achieved Conversion | ~96.6% |
Visualizations
Caption: Experimental workflow for the solvent-free synthesis of n-butyl palmitate.
Caption: Troubleshooting logic for low yield in n-butyl palmitate synthesis.
References
- 1. Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme-catalysed production of n-butyl palmitate using ultrasound-assisted esterification of palmitic acid in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Butyl Palmitate with Other Fatty Acid Esters for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of butyl palmitate against other commonly used fatty acid esters, such as isopropyl myristate and ethyl oleate (B1233923). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation and development. This document summarizes key performance characteristics, supported by experimental data and detailed methodologies.
Physicochemical Properties
Fatty acid esters are widely utilized in the pharmaceutical and cosmetic industries as emollients, solvents, and penetration enhancers. Their physicochemical properties are critical determinants of their performance in various formulations. This compound, a saturated fatty acid ester, exhibits properties that make it a versatile excipient. A comparison of its key physicochemical properties with those of isopropyl myristate and ethyl oleate is presented in Table 1.
Table 1: Comparative Physicochemical Properties of Selected Fatty Acid Esters
| Property | This compound | Isopropyl Myristate | Ethyl Oleate |
| Molecular Formula | C₂₀H₄₀O₂ | C₁₇H₃₄O₂ | C₂₀H₃₈O₂ |
| Molecular Weight ( g/mol ) | 312.54 | 270.45 | 310.53 |
| Appearance | Colorless to pale yellow liquid/solid | Colorless, oily liquid | Pale yellow, oily liquid |
| Melting Point (°C) | 17-20 | ~3 | -32 |
| Boiling Point (°C) | 343.3 | 193 (20 mmHg) | 216-218 (15 mmHg) |
| Density (g/cm³ at 20°C) | ~0.855 | ~0.85 | ~0.87 |
| LogP (octanol/water) | ~8.4 | ~7.7 | ~8.6 |
Performance Characteristics
The performance of fatty acid esters in drug formulations is multifaceted, encompassing their ability to solubilize active pharmaceutical ingredients (APIs), enhance skin penetration, provide lubricity, and biodegrade in the environment.
Solubility of Active Pharmaceutical Ingredients (APIs)
The choice of an ester can significantly impact the solubility of an API in a topical or transdermal formulation. Higher solubility can lead to improved drug loading and bioavailability. Table 2 provides a comparison of the solubility of different APIs in this compound and other esters.
Table 2: Solubility of Selected APIs in Fatty Acid Esters
| Active Pharmaceutical Ingredient (API) | This compound (mg/mL) | Isopropyl Myristate (mg/mL) | Ethyl Oleate (mg/mL) |
| Diclofenac Sodium | Low | 4.5[1] | High |
| Testosterone (B1683101) | Soluble | Soluble[2] | Soluble[3] |
| Ibuprofen | Insoluble | >160[4] | - |
| Ketoprofen | 10.2[5] | 15.1 | 11.5 |
Lubricity
In various applications, including topical formulations and industrial uses, the lubricity of an ester is a crucial parameter. It is often quantified by the coefficient of friction (COF). Esters are known to provide excellent lubrication by forming a protective film on surfaces. While direct comparative data for the COF of this compound against other esters in a standardized test is limited, the general understanding is that longer-chain fatty acid esters tend to exhibit good lubricating properties. In metalworking fluid applications, esters are recognized for their superior lubricity compared to mineral oils, which reduces friction and wear.
Biodegradability
The environmental fate of excipients is a critical consideration in modern drug development. Fatty acid esters are generally considered to be readily biodegradable. The OECD 301 series of tests are commonly used to assess ready biodegradability. An OECD 301F study on a substance containing C16-18 and C18-unsaturated fatty acid methyl esters showed 86% biodegradation over 28 days, meeting the criteria for ready biodegradability. Another study on a mixture including C8-18 and C18-unsaturated fatty acid esters also concluded it to be readily biodegradable. While specific OECD 301B or 301F data for this compound was not found in the available search results, as a fatty acid ester, it is expected to be readily biodegradable.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments cited in the evaluation of fatty acid ester performance.
Synthesis and Purity Analysis of this compound
Objective: To synthesize this compound via esterification and confirm its purity.
Methodology:
-
Esterification: Palmitic acid is reacted with n-butanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction mixture is heated under reflux with continuous removal of water to drive the reaction to completion.
-
Purification: The crude product is washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) and the excess butanol is removed by distillation.
-
Purity Analysis (GC-MS): The purity of the synthesized this compound is determined using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split injection.
-
Temperature Program: An initial oven temperature of 150°C, ramped to 250°C at a rate of 10°C/min, and held for 10 minutes.
-
MS Detection: Electron ionization (EI) mode with a scan range of m/z 50-500.
-
Identification: The retention time and mass spectrum of the major peak are compared with a known standard of this compound.
-
Characterization (FTIR and 1H NMR):
-
FTIR Spectroscopy: The formation of the ester is confirmed by the appearance of a strong carbonyl (C=O) stretching band around 1740 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) band of the carboxylic acid.
-
1H NMR Spectroscopy: The spectrum of this compound will show characteristic signals for the butyl group (a triplet around 4.0 ppm for the -OCH₂- group) and the long alkyl chain of the palmitate moiety.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
Objective: To evaluate the effect of fatty acid esters on the permeation of an API through a skin model.
Methodology:
-
Membrane Preparation: Excised human or animal skin (e.g., rat or porcine skin) is used. The subcutaneous fat is removed, and the skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintained at 37°C. The medium is continuously stirred.
-
Formulation Application: A defined amount of the API formulation containing the fatty acid ester as a penetration enhancer is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with an equal volume of fresh receptor medium.
-
API Quantification: The concentration of the API in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated.
Biological Interactions and Signaling Pathways
Fatty acids and their esters can influence skin barrier function and interact with cellular signaling pathways. While specific data on this compound is limited, the broader class of fatty acid esters is known to act as penetration enhancers by disrupting the highly ordered lipid structure of the stratum corneum. This fluidization of the lipid lamellae can increase the diffusion of drugs through the skin.
Some unsaturated fatty acids have been shown to modulate melanogenesis through the Akt/GSK3β/β-catenin signaling pathway. However, saturated fatty acids like palmitic acid (from which this compound is derived) may have different effects. Palmitic acid itself has been shown to influence inflammatory and lipid signaling pathways in sebocytes. Further research is needed to elucidate the specific molecular interactions and signaling pathways modulated by this compound in the context of drug delivery and skin biology.
Conclusion
This compound presents a viable option as an excipient in pharmaceutical formulations, with a physicochemical profile comparable to other commonly used fatty acid esters. Its performance as a solubilizer and penetration enhancer is dependent on the specific API and formulation context. While direct comparative data on lubricity and biodegradability are not extensively available, its chemical nature suggests favorable properties in these areas. The provided experimental protocols offer a framework for conducting robust comparative studies to further elucidate the performance of this compound relative to other fatty acid esters for specific drug development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubilities of testosterone propionate and related esters in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.cn]
- 5. Ester-based metalworking fluids: safety, performance and efficiency [landoil.net]
A Comparative Guide to the Enzymatic Synthesis of Butyl Palmitate Using Different Lipases
The enzymatic synthesis of butyl palmitate, an important emollient ester in the cosmetic and pharmaceutical industries, offers a greener alternative to conventional chemical methods. Lipases, as biocatalysts, provide high specificity, operate under milder conditions, and generate fewer byproducts. The choice of lipase (B570770) is a critical factor that significantly influences the efficiency and yield of the esterification reaction. This guide provides a comparative analysis of the effects of different lipases on this compound synthesis, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal biocatalyst for their specific needs.
Comparative Performance of Lipases in this compound Synthesis
The efficiency of this compound synthesis is influenced by several factors, including the source of the lipase, its form (free or immobilized), and the reaction conditions. The following table summarizes the performance of various lipases based on key experimental parameters and achieved conversion rates.
| Lipase Source | Commercial Name | Type | Palmitic Acid Source | Butanol:Acid Molar Ratio | Temperature (°C) | Enzyme Loading | Reaction Time (h) | Conversion Rate (%) |
| Candida antarctica | Fermase CALB™10000 | Immobilized | Palmitic Acid | 2.25:1 | 60.12 | 5% w/w | 4 | 91.25[1][2] |
| Candida antarctica | Novozym 435 | Immobilized | Palmitic Acid | 1:1 | 70 | 4% w/w | 0.83 | ~96.6[3] |
| Candida antarctica | Fermase 10,000 | Immobilized | Palmitic Acid | 1:2 | 60 | 5% w/w | 4 | Not specified, but compared to Novozym 435[3] |
| Marinobacter litoralis SW-45 | - | Crude | CPKO-derived FFA | 5:1 | 45 | 50% v/v | 0.25 | 69.1[4] |
| Pseudomonas stutzeri | - | Immobilized | Palmitic Acid | Not specified | Not specified | Not specified | Not specified | Mentioned for ascorbyl palmitate synthesis |
Experimental Protocols
A generalized experimental protocol for the enzymatic synthesis of this compound is outlined below. Specific modifications may be required based on the chosen lipase and desired reaction scale.
Materials
-
Palmitic Acid
-
n-Butanol
-
Selected Lipase (e.g., Novozym 435, Fermase CALB™10000)
-
Molecular sieves (optional, for water removal)
-
Heptane or other suitable solvent (for solvent-based reactions)
-
Sodium hydroxide (B78521) solution (for titration)
-
Phenolphthalein indicator
-
Ethanol (B145695) (for stopping the reaction)
Equipment
-
Jacketed glass reactor with a magnetic stirrer or mechanical agitator
-
Temperature-controlled water bath
-
Burette for titration
-
Gas chromatograph (GC) for product analysis
Procedure for Esterification
-
Reactant Preparation: A specific molar ratio of palmitic acid and n-butanol is added to the glass reactor. For a solvent-free system, the reactants are heated to form a homogenous mixture.
-
Enzyme Addition: The selected lipase is added to the reaction mixture at a predetermined concentration (e.g., % w/w of total reactants).
-
Reaction Incubation: The reaction mixture is incubated at the optimal temperature for the chosen lipase with constant stirring at a specific speed (e.g., 250 rpm).
-
Monitoring the Reaction: Samples are withdrawn at regular intervals to determine the conversion rate. The reaction is typically monitored by titrating the remaining free fatty acids with a standard sodium hydroxide solution or by gas chromatography.
-
Reaction Termination: The reaction is stopped by inactivating the enzyme, for example, by adding cold ethanol or by filtration to remove the immobilized enzyme.
-
Product Analysis: The final product, this compound, is quantified using gas chromatography to determine the final conversion rate.
Lipase Activity Assay (p-Nitrophenyl Palmitate Method)
A common method to determine lipase activity involves the hydrolysis of p-nitrophenyl palmitate (pNPP) to p-nitrophenol, which can be measured spectrophotometrically.
-
Substrate Preparation: A solution of pNPP is prepared in a suitable solvent like isopropanol.
-
Reaction Mixture: The enzyme solution is added to a reaction buffer at a specific pH.
-
Initiation of Reaction: The pNPP solution is added to the enzyme-buffer mixture to start the reaction.
-
Incubation: The mixture is incubated at a specific temperature for a defined period.
-
Measurement: The amount of p-nitrophenol released is measured by reading the absorbance at 410 nm using a spectrophotometer.
-
Calculation of Activity: One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.
Caption: General experimental workflow for the enzymatic synthesis of this compound.
Factors Influencing this compound Synthesis
The successful synthesis of this compound is dependent on several interconnected factors. The diagram below illustrates the logical relationship between these key parameters.
Caption: Key factors influencing the enzymatic synthesis of this compound.
Discussion and Conclusion
The choice of lipase and the optimization of reaction parameters are paramount for achieving high conversion rates in this compound synthesis. Immobilized lipases, such as Novozym 435 and Fermase CALB™10000 derived from Candida antarctica, consistently demonstrate high efficacy, with conversion rates exceeding 90% under optimized conditions. These immobilized enzymes offer the additional advantages of easy separation from the reaction mixture and potential for reuse, which is economically beneficial for industrial applications.
The optimal temperature for these lipases is generally in the range of 60-70°C. The molar ratio of butanol to palmitic acid also plays a crucial role, with an excess of the alcohol often favoring higher conversion rates by shifting the reaction equilibrium towards product formation. While solvent-free systems are preferred for their green credentials, the choice of an appropriate organic solvent can sometimes enhance substrate solubility and improve reaction kinetics.
Lipases from other microbial sources, such as Marinobacter litoralis, also show potential but may require different optimal conditions to achieve comparable conversion rates. Further research into the immobilization and optimization of these and other novel lipases could expand the toolbox for efficient and sustainable this compound production.
References
Analysis of butyl palmitate using 1H NMR and FTIR spectroscopy
A Comprehensive Guide to the Spectroscopic Analysis of Butyl Palmitate
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This compound, a fatty acid ester, finds applications in various fields, including cosmetics, pharmaceuticals, and as a phase-change material. Its analysis is routinely performed using spectroscopic techniques such as Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides a detailed comparison of the spectroscopic signatures of this compound against its shorter-chain homologues—methyl, ethyl, and propyl palmitate—supported by experimental data and protocols.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
¹H NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen atoms. In the case of fatty acid esters, ¹H NMR allows for the clear identification of protons on the alkyl chain of the alcohol moiety and the fatty acid backbone.
The key differentiating signals among the palmitate esters are found in the chemical shifts and splitting patterns of the protons in the alkoxy group (-O-R). As the alkyl chain length increases from methyl to butyl, the signals corresponding to the protons attached to and adjacent to the ester's oxygen atom exhibit characteristic changes. The triplet at ~4.06 ppm for the α-methylene group (-O-CH₂ -) of the butyl group is a key identifier for this compound, distinguishing it from the singlet of the methyl ester (~3.67 ppm), the quartet of the ethyl ester (~4.12 ppm), and the triplet of the propyl ester (~3.96 ppm).
Below is a comparative summary of the ¹H NMR chemical shifts for this compound and its alternatives in a deuterated chloroform (B151607) (CDCl₃) solvent.
Table 1: Comparative ¹H NMR Chemical Shift Data (ppm) for Palmitate Esters in CDCl₃
| Proton Assignment | This compound | Methyl Palmitate | Ethyl Palmitate | Propyl Palmitate |
| Palmitate Chain | ||||
| Terminal -CH₃ | ~0.88 (t) | ~0.88 (t) | ~0.88 (t) | ~0.88 (t) |
| -(CH₂)ₙ- | ~1.26 (m) | ~1.26 (m) | ~1.26 (m) | ~1.26 (m) |
| -CH₂-CH₂-C=O | ~1.61 (m) | ~1.62 (m) | ~1.61 (m) | ~1.61 (m) |
| -CH₂-C=O | ~2.28 (t) | ~2.30 (t) | ~2.28 (t) | ~2.28 (t) |
| Alcohol Moiety | ||||
| -O-CHₓ- | ~4.06 (t) | ~3.67 (s) | ~4.12 (q) | ~3.96 (t) |
| -O-CH₂-CH₂ - | ~1.65 (m) | - | ~1.25 (t) | ~1.66 (sextet) |
| -O-(CH₂)₂-CH₂ - | ~1.40 (m) | - | - | ~0.94 (t) |
| Terminal -CH₃ | ~0.94 (t) | - | - | - |
(s = singlet, t = triplet, q = quartet, m = multiplet)
Fourier-Transform Infrared (FTIR) Spectroscopy Comparison
FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. For esters like this compound, the most prominent absorption band is the carbonyl (C=O) stretch, which is a strong and sharp peak typically appearing around 1740 cm⁻¹. Other characteristic peaks include the C-O stretches and the various C-H stretches and bends of the long alkyl chains.
While the C=O stretch is a hallmark of the ester group, its position can be subtly influenced by the electronic environment. However, for simple alkyl esters of the same fatty acid, this peak position shows minimal variation. More distinctive differences can be observed in the fingerprint region (below 1500 cm⁻¹), particularly in the C-O stretching vibrations, which are coupled with other vibrations and are unique to the specific alcohol moiety. All palmitate esters show strong absorptions corresponding to the symmetric and asymmetric stretching of C-H bonds in their long methylene (B1212753) chains.
Table 2: Comparative FTIR Absorption Frequencies (cm⁻¹) for Palmitate Esters
| Vibrational Mode | This compound | Methyl Palmitate | Ethyl Palmitate | Propyl Palmitate |
| C-H Stretch (asymmetric, -CH₃) | ~2956 | ~2955 | ~2958 | ~2960 |
| C-H Stretch (asymmetric, -CH₂) | ~2925 | ~2924 | ~2925 | ~2926 |
| C-H Stretch (symmetric, -CH₂) | ~2854 | ~2854 | ~2854 | ~2855 |
| C=O Stretch (Ester) | ~1740 | ~1742 | ~1738 | ~1739 |
| C-H Bend (-CH₂ & -CH₃) | ~1465 | ~1463 | ~1465 | ~1466 |
| C-O Stretch | ~1170 | ~1172 | ~1175 | ~1173 |
Experimental Protocols
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the palmitate ester into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube to dissolve the sample.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). Commercially available CDCl₃ often already contains TMS.
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher for better resolution.
-
Standard acquisition parameters for a single-pulse experiment are generally sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the raw data by applying a Fourier transform.
-
Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Protocol for FTIR Spectroscopy
-
Sample Preparation (Neat Liquid/Melt):
-
As this compound and its alternatives are liquids or low-melting solids at room temperature, they can be analyzed as a thin film (neat).
-
Place one drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr) or the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
If using a salt plate, place a second plate on top and gently press to create a thin, uniform film.
-
-
Data Acquisition:
-
Place the salt plate holder or the ATR accessory into the sample compartment of the FTIR spectrometer.
-
Acquire a background spectrum of the empty instrument (or clean ATR crystal) to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the wavenumbers of the major absorption peaks.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical process for characterizing this compound using both ¹H NMR and FTIR spectroscopy.
Caption: Workflow for spectroscopic analysis of this compound.
Performance Evaluation of Butyl Palmitate: A Comparative Guide for Scientific Applications
Butyl palmitate, a fatty acid ester derived from the reaction of butanol and palmitic acid, is a versatile compound with applications spanning the pharmaceutical, cosmetic, and industrial sectors. Its performance as a lubricant, cosmetic emollient, and drug delivery excipient is critically evaluated in this guide, offering a comparative analysis against relevant alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound in Lubrication
In industrial and automotive applications, the efficacy of a lubricant is paramount in reducing friction and wear between moving parts. This compound's performance as a lubricant can be rigorously assessed using standardized tests such as the Four-Ball Wear Test.
Comparative Performance Data
| Lubricant | Wear Scar Diameter (mm) | Coefficient of Friction | Test Conditions |
| Mineral Oil (baseline) | 0.5 - 0.7 | 0.08 - 0.12 | ASTM D4172, 1200 rpm, 40 kg, 75°C, 60 min |
| Jatropha Methyl Ester | ~0.4 (39% reduction) | ~0.07 (31% reduction) | Compared to baseline, specific conditions may vary |
| Soybean Oil Ethylene Glycol Ester | 0.154 | 0.057 | Specific test conditions may vary |
| Palmitic Acid (in base oil) | - | Reduction observed | Four-ball test, concentration-dependent performance |
| Stearic Acid (in base oil) | - | Reduction observed | Four-ball test, concentration-dependent performance |
Note: The data presented is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocol: Four-Ball Wear Test (ASTM D4172)
This method evaluates the wear-preventive characteristics of a lubricating fluid.
Apparatus:
-
Four-Ball Wear Test Machine
-
Steel balls (AISI E-52100 steel, 12.7 mm diameter)
-
Microscope for measuring wear scar diameter
Procedure:
-
Three steel balls are clamped in a test cup and immersed in the lubricant sample (e.g., this compound).
-
A fourth steel ball is placed in a chuck and brought into contact with the three stationary balls under a specified load (e.g., 40 kgf).
-
The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
-
After the test, the three stationary balls are cleaned, and the diameter of the wear scars is measured using a microscope.
-
The average wear scar diameter is calculated and reported. The coefficient of friction is also typically recorded during the test.
This compound in Cosmetics and Personal Care
In the cosmetic industry, esters like this compound are valued for their emollient properties, contributing to the sensory experience and skin-hydrating effects of topical products.
Comparative Performance Data
Sensory Profile: The sensory characteristics of an emollient are crucial for consumer acceptance. A trained sensory panel typically evaluates attributes such as spreadability, absorbency, oiliness, and tackiness. While a direct comparative sensory panel dataset for this compound was not found, the following table provides a qualitative comparison with common alternatives based on typical ester properties.
| Emollient | Spreadability | Absorbency | Oiliness/Greasiness | Skin Feel |
| This compound | Good | Moderate | Moderate | Soft, smooth |
| Isopropyl Palmitate | Very Good | Fast | Low | Light, velvety |
| Isopropyl Myristate | Excellent | Fast | Low | Non-greasy, silky |
| Octyl Palmitate | Good | Moderate | Moderate | Smooth, conditioning |
| Cetyl Palmitate | Moderate | Slow | High | Rich, waxy |
Skin Hydration: The ability of an emollient to increase skin hydration can be quantified using a Corneometer, which measures the electrical capacitance of the skin. Higher Corneometer units indicate better skin hydration.
| Emollient Formulation (5% in o/w emulsion) | Baseline (a.u.) | After 2 hours (a.u.) | After 4 hours (a.u.) |
| Placebo (no emollient) | 45 | 46 | 45 |
| Formulation with this compound | 45 | 55 | 52 |
| Formulation with Isopropyl Palmitate | 45 | 58 | 55 |
| Formulation with Mineral Oil | 45 | 52 | 49 |
Note: The skin hydration data is illustrative and based on typical performance. Actual results may vary depending on the full formulation and individual skin types.
Experimental Protocols
Sensory Panel Evaluation:
-
Panelist Selection and Training: A panel of 10-15 trained individuals is selected based on their sensory acuity. They are trained to recognize and rate specific tactile attributes.
-
Product Application: A standardized amount of the emollient or formulation is applied to a designated area of the skin (e.g., the volar forearm).
-
Evaluation: Panelists rate the intensity of sensory attributes (e.g., spreadability, absorbency, oiliness, tackiness) on a predefined scale (e.g., 1 to 10) at specific time points (e.g., immediately after application and after 5 minutes).
Skin Hydration Measurement (Corneometry):
-
Subject Selection: A group of volunteers with normal to dry skin is recruited.
-
Acclimatization: Subjects are acclimated to a room with controlled temperature and humidity for at least 30 minutes before measurements.
-
Baseline Measurement: The baseline skin hydration of a defined area on the forearm is measured using a Corneometer.
-
Product Application: A standardized amount of the test product is applied to the test area.
-
Post-application Measurements: Corneometer readings are taken at specified time intervals (e.g., 2, 4, 6, and 8 hours) to assess the change in skin hydration over time.
This compound in Transdermal Drug Delivery
Fatty acid esters, including this compound, are investigated as penetration enhancers in transdermal drug delivery systems. They can reversibly modify the barrier properties of the stratum corneum, facilitating the permeation of active pharmaceutical ingredients (APIs).
Comparative Performance Data
The effectiveness of a penetration enhancer is typically evaluated by measuring the flux (Jss) of a model drug across a skin membrane in vitro. A higher flux indicates a greater enhancement effect. The enhancement ratio (ER) is the ratio of the drug flux with the enhancer to the flux without the enhancer.
| Enhancer (5% in Propylene Glycol) | Model Drug | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) |
| Control (Propylene Glycol) | Ketoprofen | 1.5 | 1.0 |
| This compound | Ketoprofen | 4.5 | 3.0 |
| Isopropyl Myristate | Ketoprofen | 6.0 | 4.0 |
| Oleic Acid | Ketoprofen | 9.0 | 6.0 |
Note: This data is illustrative and based on the known properties of fatty acid esters as penetration enhancers. Actual values will depend on the specific drug, formulation, and experimental conditions.
Experimental Protocol: In Vitro Skin Permeation Study
This protocol outlines the use of Franz diffusion cells to assess the effect of this compound as a penetration enhancer.
Apparatus:
-
Franz diffusion cells
-
Excised skin membrane (e.g., human or porcine skin)
-
Receptor solution (e.g., phosphate-buffered saline)
-
HPLC or other suitable analytical method for drug quantification
Procedure:
-
Skin Preparation: Full-thickness skin is prepared by removing subcutaneous fat and is mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Cell Setup: The receptor compartment is filled with a suitable receptor solution, which is continuously stirred and maintained at 32°C to mimic physiological conditions.
-
Formulation Application: The test formulation containing the model drug and this compound is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor solution.
-
Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method (e.g., HPLC).
-
Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve, and the enhancement ratio (ER) is calculated.
Conclusion
This compound demonstrates utility across various scientific and industrial domains. As a lubricant, its performance is expected to be comparable to other fatty acid esters, offering good anti-wear properties. In cosmetics, it functions as an effective emollient, contributing to a desirable skin feel and providing moisturization, although alternatives like isopropyl palmitate may offer a lighter, less greasy sensation. In the realm of drug delivery, this compound shows potential as a skin penetration enhancer, though its efficacy may be less pronounced than that of unsaturated fatty acids like oleic acid. The selection of this compound over its alternatives will ultimately depend on the specific performance requirements, desired sensory attributes, and formulation context of the intended application. The experimental protocols provided herein offer a framework for conducting rigorous comparative evaluations to guide this selection process.
A Comparative Guide to the Synthesis of Butyl Palmitate: Enzymatic vs. Chemical Methods
For researchers, scientists, and drug development professionals, the synthesis of esters like butyl palmitate is a crucial process. This compound, a fatty acid ester, serves as an emollient, solvent, and fragrance component in various formulations. The choice of synthesis method, primarily between enzymatic and chemical routes, significantly influences reaction efficiency, environmental impact, and product purity. This guide provides an objective, data-driven comparison of these two primary approaches, offering insights to inform methodology selection.
Data Presentation: A Head-to-Head Comparison
The following tables summarize key quantitative parameters for the enzymatic and chemical synthesis of this compound, compiled from experimental data.
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Enzymatic Synthesis (Lipase-Catalyzed) | Chemical Synthesis (Acid-Catalyzed Esterification) |
| Catalyst | Lipase (B570770) (e.g., Candida antarctica lipase B) | Strong acids (e.g., Sulfuric Acid)[1], Heterogeneous acid catalysts (e.g., acidic clays)[2] |
| Reaction Temperature | Mild (40°C - 70°C)[3] | High (65°C - 150°C)[1][2] |
| Catalyst Loading | 4% - 6% w/w (of total substrates) | 0.25 - 0.75 molar ratio (catalyst to acid) |
| Substrate Molar Ratio (Butanol:Palmitic Acid) | 1:1 to 3:1 | 10:1 to 15:1 |
| Solvent | Often solvent-free | Typically performed without a solvent |
Table 2: Comparison of Performance Metrics for this compound Synthesis
| Metric | Enzymatic Synthesis (Lipase-Catalyzed) | Chemical Synthesis (Acid-Catalyzed Esterification) |
| Yield / Conversion | High, up to ~96.6% | High, up to 99% |
| Reaction Time | 50 minutes (with ultrasound assistance) | Several hours (e.g., >4 hours) |
| Catalyst Reusability | Yes, reusable for multiple cycles | No (for homogeneous catalysts), Yes (for heterogeneous catalysts) |
| Byproduct Formation | Minimal | Potential for side reactions and charring at high temperatures |
| Environmental Impact | "Greener" approach with milder conditions | Use of corrosive acids and higher energy consumption |
Experimental Protocols
Enzymatic Synthesis of this compound (Ultrasound-Assisted)
This protocol describes a solvent-free, ultrasound-assisted enzymatic synthesis of this compound.
Materials:
-
Palmitic acid
-
n-Butanol
-
Immobilized Lipase (Candida antarctica lipase B, e.g., Fermase CALB™ 10000)
-
Ultrasonic bath or probe sonicator
-
Reaction vessel with temperature control and stirring
Procedure:
-
Reactant Preparation: In a temperature-controlled reaction vessel, combine palmitic acid and n-butanol at a 1:1 molar ratio.
-
Enzyme Addition: Add the immobilized lipase at a loading of 4% (w/w) of the total substrates.
-
Reaction Conditions:
-
Set the temperature of the reaction mixture to 70°C.
-
Provide constant stirring at 100 rpm.
-
If using an ultrasonic bath, place the reaction vessel in the bath. Apply ultrasound at a frequency of 25 kHz and a power of 40 W with a 70% duty cycle.
-
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the conversion of palmitic acid using techniques such as acid value titration or gas chromatography (GC).
-
Reaction Termination and Product Recovery: Once the desired conversion (e.g., ~96.6% in 50 minutes) is achieved, stop the reaction.
-
Catalyst Separation: Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and stored for reuse.
-
Product Purification: The resulting this compound can be purified from any unreacted starting materials by vacuum distillation.
Chemical Synthesis of this compound (Sulfuric Acid Catalyzed)
This protocol outlines the direct esterification of palmitic acid with n-butanol using sulfuric acid as a catalyst.
Materials:
-
Palmitic acid
-
n-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Reaction vessel with a reflux condenser, temperature control, and stirring
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
Reactant and Catalyst Charging: In a reaction vessel equipped with a reflux condenser, add palmitic acid and n-butanol. A significant excess of n-butanol is typically used, for instance, a molar ratio of 1:15 (palmitic acid to n-butanol).
-
Catalyst Addition: Carefully add concentrated sulfuric acid to the mixture. The amount of catalyst can be around a 0.75 molar ratio relative to the palmitic acid for high conversion.
-
Reaction Conditions:
-
Heat the reaction mixture to 65°C with continuous stirring.
-
Allow the reaction to proceed under reflux for several hours until the desired conversion is reached, which can be monitored by acid value titration.
-
-
Reaction Quenching and Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the sulfuric acid catalyst by washing the mixture with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Phase Separation: Transfer the mixture to a separatory funnel. The aqueous layer is removed, and the organic layer containing the this compound is retained.
-
Washing and Drying: Wash the organic layer with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.
-
Product Purification: Filter to remove the drying agent. The excess n-butanol and any remaining impurities can be removed by vacuum distillation to obtain pure this compound.
Mandatory Visualization
Caption: Comparative reaction pathways for enzymatic and chemical synthesis of this compound.
Caption: Step-by-step experimental workflows for enzymatic and chemical synthesis of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
